5-Bromo-2-pyridinyl Acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6BrNO2 |
|---|---|
Molecular Weight |
216.03 g/mol |
IUPAC Name |
(5-bromopyridin-2-yl) acetate |
InChI |
InChI=1S/C7H6BrNO2/c1-5(10)11-7-3-2-6(8)4-9-7/h2-4H,1H3 |
InChI Key |
UKUBLBBFDGKHJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=NC=C(C=C1)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-2-pyridinyl Acetate: Synthesis, Structure, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-pyridinyl acetate, also known as 5-bromo-2-acetoxypyridine, is a pivotal halogenated pyridine derivative that serves as a versatile building block in modern organic synthesis. Its strategic combination of a reactive bromine atom and a labile acetate group on a pyridine scaffold makes it an invaluable intermediate for constructing complex molecular architectures. Particularly in the realms of medicinal chemistry and materials science, this compound provides a gateway to novel nitrogen-containing heterocyclic compounds. The bromine atom acts as a handle for sophisticated carbon-carbon and carbon-heteroatom bond formations via cross-coupling reactions, while the acetate group can be readily hydrolyzed to unmask a hydroxyl functionality, offering an additional point for diversification. This guide offers a comprehensive analysis of its molecular structure, a detailed protocol for its synthesis, and an exploration of its synthetic utility, grounded in established chemical principles.
Section 1: Compound Identification and Physicochemical Properties
While 5-Bromo-2-pyridinyl acetate is a crucial synthetic intermediate, it is often prepared in situ or used immediately after synthesis from its precursor, 5-bromo-2-hydroxypyridine. For the purpose of this guide, we will refer to it by its IUPAC name and provide its key identifiers and predicted properties.
| Property | Value | Source |
| IUPAC Name | 5-bromopyridin-2-yl acetate | - |
| Synonyms | 5-bromo-2-acetoxypyridine | - |
| CAS Number | 1747-05-3 | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [2] |
| Molecular Weight | 216.03 g/mol | - |
| Appearance | Predicted: White to off-white solid | - |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) | - |
Section 2: Molecular Structure and Spectroscopic Analysis
The molecular structure of 5-Bromo-2-pyridinyl acetate is characterized by a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with an acetate ester.
-
Pyridine Ring: The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic nature influences the reactivity of its substituents.
-
Bromo Group: The bromine atom at the 5-position is a key functional handle. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, which is the primary application of this intermediate.
-
Acetate Group: The acetate group at the 2-position serves as a protecting group for the corresponding 2-hydroxypyridine. 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomers, which can complicate certain reactions. The acetate locks the oxygen in the enol form, preventing tautomerization and allowing for selective reactions at other positions of the ring.
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the 3, 4, and 6 positions of the pyridine ring. The methyl protons of the acetate group will appear as a singlet in the upfield region, typically around δ 2.2-2.4 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the two carbons of the acetate group (the carbonyl and the methyl carbon). The carbon bearing the bromine atom (C5) will be influenced by the heavy atom effect.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Section 3: Synthesis of 5-Bromo-2-pyridinyl Acetate
The most direct and common method for the preparation of 5-Bromo-2-pyridinyl acetate is the O-acetylation of commercially available 5-bromo-2-hydroxypyridine using acetic anhydride.
Experimental Protocol: O-Acetylation
This protocol describes a standard procedure for the acetylation of a hydroxyl group on a pyridine ring.[3]
Materials:
-
5-bromo-2-hydroxypyridine (1.0 equiv.)
-
Acetic anhydride (Ac₂O) (1.5 equiv.)
-
Dry pyridine (as solvent)
-
Dry methanol (for quenching)
-
Toluene
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 5-bromo-2-hydroxypyridine (1.0 equiv.) in dry pyridine (3-5 mL per mmol of substrate).
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5 equiv.) dropwise.
-
Causality Explanation: Pyridine serves as both the solvent and a basic catalyst. It activates the acetic anhydride and neutralizes the acetic acid byproduct formed during the reaction. The reaction is performed at 0 °C initially to control the exothermic nature of the acylation.
-
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by the slow addition of dry methanol at 0 °C to consume any excess acetic anhydride.
-
Workup and Extraction:
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dilute the residue with DCM or EtOAc and wash sequentially with 1 M HCl (to remove any remaining pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
-
Self-Validation: Each washing step is crucial to remove impurities. The acid wash removes the basic pyridine, and the bicarbonate wash removes acidic impurities, ensuring a cleaner crude product.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.
Workflow Visualization
Caption: Synthesis and Purification Workflow for 5-Bromo-2-pyridinyl Acetate.
Section 4: Chemical Reactivity and Synthetic Applications
The primary synthetic utility of 5-Bromo-2-pyridinyl acetate is as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5]
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[6] In the context of 5-Bromo-2-pyridinyl acetate, this reaction allows for the introduction of a wide variety of aryl or vinyl substituents at the 5-position of the pyridine ring.
General Reaction Scheme: Arylboronic acid + 5-Bromo-2-pyridinyl acetate --(Pd catalyst, Base)--> 5-Aryl-2-pyridinyl acetate
Key Components and Their Rationale:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Common precatalysts include Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with phosphine ligands. The choice of ligand is critical and can influence reaction efficiency.
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the activation of the organoboron species, facilitating the transmetalation step in the catalytic cycle.[6]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is often used. Water is necessary for dissolving the inorganic base and plays a role in the catalytic cycle.
Catalytic Cycle Visualization
Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Section 5: Applications in Drug Discovery and Materials Science
The 5-aryl-2-acetoxypyridine scaffold, readily accessible from 5-Bromo-2-pyridinyl acetate, is a privileged structure in medicinal chemistry. The subsequent hydrolysis of the acetate group reveals a 2-hydroxypyridine moiety, which can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets.[7] These structures are found in a wide array of pharmacologically active agents, including kinase inhibitors, antivirals, and CNS-targeting drugs.
In materials science, functionalized pyridines are used in the synthesis of organic light-emitting diodes (OLEDs), polymers with specific electronic properties, and as ligands in coordination chemistry.[8] The ability to systematically modify the pyridine core through reactions like the Suzuki coupling makes 5-Bromo-2-pyridinyl acetate a valuable starting material for creating novel functional materials.
Conclusion
5-Bromo-2-pyridinyl acetate stands out as a highly strategic and versatile intermediate in organic synthesis. Its utility is rooted in the orthogonal reactivity of its two key functional groups: the bromine atom, which enables a diverse range of cross-coupling reactions, and the acetate group, which serves as a stable protecting group for the 2-hydroxy functionality. This guide has provided a detailed overview of its structure, a reliable protocol for its synthesis, and an in-depth look at its most significant application in the Suzuki-Miyaura cross-coupling reaction. For researchers in drug discovery and materials science, a thorough understanding of the chemistry of 5-Bromo-2-pyridinyl acetate opens up a vast landscape for the design and synthesis of novel, high-value molecules.
References
- Google Patents. (n.d.). Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Pipzine Chemicals. (n.d.). 5-Acetyl-2-bromopyridine. Retrieved February 5, 2026, from [Link]
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 5-Acetyl-2-bromopyridine. Retrieved February 5, 2026, from [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Available at: [Link]
-
Beránek, J., & Pískala, A. (1979). Acetylation and cleavage of purine nucleosides. Synthesis of 6 azauridine, 5 fluorouridine, and 5 methyluridine. Collection of Czechoslovak Chemical Communications, 44(10), 3145-3153. Available at: [Link]
-
ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-6-methoxybenzothiazole. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 5, 2026, from [Link]
-
IonSource. (2007). Acetylation of Peptides and Proteins. Retrieved February 5, 2026, from [Link]
-
Unilong. (n.d.). 2-Amino-6-methoxybenzothiazole CAS No.: 1747-60-0. Retrieved February 5, 2026, from [Link]
-
Al-Masri, A. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 11(1), 93. Available at: [Link]
-
Mondal, S., et al. (2023). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. ACS Omega. Available at: [Link]
Sources
- 1. 1747-60-0|2-Amino-6-methoxybenzothiazole|BLD Pharm [bldpharm.com]
- 2. 5-Bromo-2-pyridineacetic acid, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-Acetyl-2-bromopyridine Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [pipzine-chem.com]
Navigating the Solvent Landscape: A Technical Guide to the Solubility of 5-Bromo-2-pyridinyl Acetate in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. 5-Bromo-2-pyridinyl acetate is a heterocyclic compound of interest in medicinal chemistry, and understanding its solubility profile in a range of organic solvents is paramount for its effective utilization. This in-depth technical guide provides a comprehensive framework for determining and understanding the solubility of 5-Bromo-2-pyridinyl acetate. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide, written from the perspective of a Senior Application Scientist, offers a robust experimental protocol, discusses the underlying principles of solubility, and provides insights into predicting its behavior in various solvent systems based on the known properties of structurally similar molecules.
Introduction: The Critical Role of Solubility
In the realm of pharmaceutical sciences and organic synthesis, solubility is not merely a physical constant but a cornerstone of process development and product efficacy. For a compound like 5-Bromo-2-pyridinyl acetate, which serves as a potential building block in the synthesis of more complex molecules, its solubility dictates the choice of reaction media, influences reaction kinetics, and is a key factor in purification techniques such as recrystallization. In the context of drug development, the solubility of a compound directly impacts its dissolution rate and, consequently, its absorption and bioavailability. Therefore, a thorough understanding and a reliable method for determining the solubility of 5-Bromo-2-pyridinyl acetate are indispensable for any researcher working with this molecule.
Predicted Solubility Profile of 5-Bromo-2-pyridinyl Acetate
In the absence of direct experimental data for 5-Bromo-2-pyridinyl acetate, we can infer its likely solubility characteristics by examining structurally analogous compounds.
-
Polarity and Functional Groups: 5-Bromo-2-pyridinyl acetate possesses a pyridine ring, which is a basic heterocyclic aromatic amine, an ester group, and a bromine atom. The pyridine nitrogen and the ester carbonyl group introduce polarity and the capacity for hydrogen bonding, while the brominated aromatic ring contributes to its lipophilicity.
-
Inferences from Related Compounds:
-
5-Bromo-2-pyridinecarboxaldehyde is reported to be soluble in methanol.
-
Ethyl 5-bromo-2-pyridinecarboxylate , an ester with a similar core structure, exhibits good solubility in ethanol, ether, and dichloromethane[1].
-
5-Bromo-2-pyridineacetonitrile is described as being soluble in polar organic solvents[2].
-
Based on these observations, it is reasonable to predict that 5-Bromo-2-pyridinyl acetate will exhibit good solubility in polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile, as well as in polar protic solvents like ethanol and methanol. Its solubility in non-polar solvents like toluene or hexane is expected to be lower. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent and is likely to be a very effective solvent for this compound[3].
Experimental Determination of Solubility: A Self-Validating Protocol
The most reliable way to ascertain the solubility of 5-Bromo-2-pyridinyl acetate is through experimental measurement. The following section details a robust and self-validating protocol based on the equilibrium solubility method.
Principle of the Equilibrium Solubility Method
The equilibrium solubility is defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium. This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of 5-Bromo-2-pyridinyl acetate.
Caption: Experimental workflow for determining the equilibrium solubility of 5-Bromo-2-pyridinyl Acetate.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
5-Bromo-2-pyridinyl Acetate (of known purity)
-
Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an amount of 5-Bromo-2-pyridinyl acetate that is in excess of its expected solubility and add it to a series of vials.
-
Add a precise volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined period (e.g., 48 hours). To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute in the supernatant remains constant.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to allow the excess solid to settle.
-
To separate the undissolved solid, either centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) or filter the supernatant through a syringe filter that is compatible with the organic solvent. This step is crucial to avoid the transfer of solid particles into the analytical sample.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a precise aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method. HPLC with UV detection is a common and reliable technique for such analyses.
-
HPLC Method Development: A reverse-phase C18 column is often a good starting point. The mobile phase could be a mixture of acetonitrile or methanol and water, with a suitable buffer if necessary. The detection wavelength should be set at the λmax of 5-Bromo-2-pyridinyl acetate.
-
-
Prepare a calibration curve using standard solutions of 5-Bromo-2-pyridinyl acetate of known concentrations.
-
Determine the concentration of the compound in the diluted samples by interpolating their responses on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of 5-Bromo-2-pyridinyl acetate in the original saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Data Presentation and Interpretation
The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison across different solvents.
Table 1: Hypothetical Solubility Data of 5-Bromo-2-pyridinyl Acetate at 25 °C
| Solvent | Dielectric Constant (ε) | Solubility (g/L) | Solubility (mol/L) |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 9.1 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] |
| Acetone | 21 | [Experimental Value] | [Calculated Value] |
| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |
| Dimethyl Sulfoxide | 47 | [Experimental Value] | [Calculated Value] |
Interpreting the Results:
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This can be understood in terms of intermolecular forces:
-
Polar Solvents: Solvents with high dielectric constants, such as DMSO, acetonitrile, and ethanol, are effective at solvating polar molecules like 5-Bromo-2-pyridinyl acetate. The lone pair of electrons on the pyridine nitrogen and the polar carbonyl group of the ester can engage in dipole-dipole interactions and potentially hydrogen bonding with protic solvents.
-
Aprotic vs. Protic Solvents: The ability of protic solvents (e.g., ethanol) to act as hydrogen bond donors can enhance the solubility of compounds with hydrogen bond accepting sites.
-
Non-Polar Solvents: In non-polar solvents like toluene, the dominant intermolecular forces are van der Waals forces. The energy required to break the solute-solute and solvent-solvent interactions may not be sufficiently compensated by the formation of weak solute-solvent interactions, leading to lower solubility.
A logical relationship diagram can help visualize these influencing factors.
Caption: Factors influencing the solubility of 5-Bromo-2-pyridinyl Acetate.
Conclusion and Field-Proven Insights
As a Senior Application Scientist, the key takeaway is that while predictive assessments are valuable for initial solvent screening, empirical determination of solubility is non-negotiable for robust process development and formulation design. The provided protocol is a self-validating system; the consistency of solubility measurements over time is a built-in check for having reached equilibrium.
For researchers in drug development, this data is crucial for selecting appropriate solvents for preclinical formulations, such as those for in vitro and in vivo testing. For synthetic chemists, this information guides the choice of solvents for reaction, work-up, and, critically, for purification by recrystallization. A solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures is an ideal candidate for recrystallization.
The systematic approach outlined in this guide empowers researchers to generate reliable and reproducible solubility data for 5-Bromo-2-pyridinyl acetate, thereby facilitating its seamless integration into the drug discovery and development pipeline.
References
-
Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities | ACS Omega. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
- CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google P
-
Dimethyl Sulfoxide (DMSO) Solubility Data - ResearchGate. [Link]
Sources
The Strategic Application of 5-Bromo-2-pyridinyl Acetate as a Prodrug Scaffold in Drug Discovery: A Technical Guide
Foreword: The Imperative for Prodrug Strategies in Modern Drug Development
In the intricate landscape of drug discovery, the identification of a pharmacologically active molecule is merely the initial milestone. The subsequent, and often more challenging, journey involves optimizing the molecule's physicochemical and pharmacokinetic properties to ensure its safe and effective delivery to the target site within the human body. Many promising drug candidates, particularly those containing phenolic hydroxyl groups, falter during development due to poor solubility, extensive first-pass metabolism, or inadequate membrane permeability.[1][2] Prodrug design offers a potent and versatile strategy to overcome these hurdles. By transiently modifying the active pharmaceutical ingredient (API), we can create a bioreversible derivative—a prodrug—that enhances its delivery profile and therapeutic efficacy. This guide provides an in-depth technical exploration of a specific, yet illustrative, prodrug scaffold: 5-Bromo-2-pyridinyl Acetate. We will delve into the rationale behind its design, the enzymatic machinery governing its activation, and the practical methodologies for its synthesis and evaluation.
The Rationale for Employing an Acetate Prodrug Strategy for Phenolic Drugs
Phenolic moieties are common in a wide array of therapeutic agents. However, the hydroxyl group, while often crucial for pharmacological activity, is a prime target for phase II metabolism, leading to rapid inactivation and excretion.[1] The 5-Bromo-2-pyridinyl Acetate scaffold is designed to temporarily mask this phenolic hydroxyl group, thereby:
-
Increasing Lipophilicity: The acetate ester is significantly more lipophilic than the parent phenol, which can enhance membrane permeability and improve oral absorption.
-
Protecting Against First-Pass Metabolism: By masking the hydroxyl group, the prodrug can bypass the initial, extensive metabolism in the gut wall and liver, allowing a greater concentration of the active drug to reach systemic circulation.[1]
-
Improving Aqueous Solubility (in some contexts): While the acetate ester itself is more lipophilic, the pyridinyl moiety introduces a basic nitrogen atom that can be protonated at physiological pH, potentially improving the solubility of the prodrug in the gastrointestinal tract.
The "5-bromo" substitution on the pyridinyl ring is a deliberate design choice. The electron-withdrawing nature of the bromine atom can influence the electronics of the ester bond, potentially modulating its susceptibility to enzymatic cleavage. Furthermore, the bromine atom provides a useful handle for analytical detection and characterization.
The Enzymatic Heart of the Matter: Carboxylesterase-Mediated Activation
The efficacy of a prodrug strategy hinges on its efficient and predictable conversion back to the active parent drug in vivo. For ester-based prodrugs like 5-Bromo-2-pyridinyl Acetate, this bioactivation is primarily mediated by a class of ubiquitous enzymes known as carboxylesterases (CEs).[3][4]
Key Carboxylesterases in Humans
Two major carboxylesterases are responsible for the hydrolysis of most ester-containing drugs in humans:
-
Human Carboxylesterase 1 (hCE1): Predominantly found in the liver, hCE1 plays a crucial role in the metabolism of a wide range of xenobiotics.[4][5]
-
Human Carboxylesterase 2 (hCE2): Primarily expressed in the small intestine, hCE2 is a key player in the pre-systemic metabolism of orally administered ester prodrugs.[4]
The differential expression of these enzymes allows for some degree of tissue-specific prodrug activation.
The Catalytic Mechanism of Hydrolysis
Carboxylesterases are serine hydrolases that employ a catalytic triad of serine, histidine, and glutamate residues in their active site to facilitate the hydrolysis of the ester bond.[6] The reaction proceeds via a two-step mechanism:
-
Acylation: The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate that collapses, releasing the alcohol (the parent drug in our case) and forming an acyl-enzyme intermediate.
-
Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate, regenerating the active enzyme and releasing the carboxylic acid (in this case, 5-bromo-2-pyridinol and acetic acid).
The following diagram illustrates the general mechanism of carboxylesterase-mediated hydrolysis of an ester prodrug.
Caption: Generalized workflow of carboxylesterase-mediated prodrug activation.
Synthesis and Characterization: A Practical Approach
The synthesis of a 5-Bromo-2-pyridinyl Acetate prodrug from a phenolic parent drug is a straightforward acylation reaction. The following protocol provides a general methodology.
Experimental Protocol: Synthesis of a Phenolic Prodrug
Materials:
-
Phenolic parent drug
-
5-Bromo-2-pyridinyl acetate (or 5-bromo-2-acetylpyridine)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP), catalytic amount
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the phenolic parent drug (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add TEA or DIPEA (1.5-2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add a catalytic amount of DMAP.
-
In a separate flask, dissolve 5-Bromo-2-pyridinyl acetate (1.2 equivalents) in anhydrous DCM.
-
Add the 5-Bromo-2-pyridinyl acetate solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired prodrug.
Note: This is a general procedure and may require optimization for specific parent drugs.
Characterization of the Prodrug
The identity and purity of the synthesized prodrug should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Evaluating Prodrug Performance: In Vitro and In Vivo Studies
A critical aspect of prodrug development is the characterization of its stability and conversion kinetics.
In Vitro Stability and Hydrolysis Studies
Protocol: Hydrolysis in Simulated Fluids and Plasma
-
Prepare stock solutions of the prodrug in a suitable organic solvent (e.g., DMSO).
-
Incubate the prodrug at a final concentration of 1-10 µM in:
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
-
Human plasma
-
Phosphate buffer at various pH values (e.g., 5.0, 7.4, 9.0)
-
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining prodrug and the appearance of the parent drug.
-
Calculate the half-life (t½) of the prodrug in each medium.
The following diagram outlines the workflow for in vitro hydrolysis studies.
Caption: Workflow for in vitro evaluation of prodrug stability and hydrolysis.
Pharmacokinetic Evaluation
In vivo studies in animal models (e.g., rats, dogs) are essential to determine the pharmacokinetic profile of the prodrug and the liberated parent drug.
Typical Pharmacokinetic Study Design:
-
Administer the prodrug and the parent drug (in separate groups) via the intended clinical route (e.g., oral gavage).
-
Collect blood samples at various time points post-administration.
-
Process the blood to obtain plasma.
-
Extract the prodrug and parent drug from the plasma.
-
Quantify the concentrations of both compounds using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters.
The following table illustrates the expected improvement in pharmacokinetic parameters for a phenolic drug when administered as a 5-Bromo-2-pyridinyl Acetate prodrug compared to the parent drug alone.
| Parameter | Parent Drug (Oral) | Prodrug (Oral) | Expected Improvement |
| Cmax (ng/mL) | Low | High | Increased peak plasma concentration |
| Tmax (h) | Variable | Consistent | More predictable time to peak concentration |
| AUC (ng·h/mL) | Low | High | Increased overall drug exposure |
| Bioavailability (%) | Poor (<10%) | Moderate to High (>40%) | Significant enhancement in oral bioavailability |
Safety Considerations: The Fate of the Leaving Group
A crucial aspect of prodrug design is the toxicological profile of the promoiety that is cleaved from the parent drug. In this case, the leaving group is 5-bromo-2-pyridinol. While specific toxicological data for this exact compound is limited, data on related brominated aromatic compounds and pyridine derivatives should be considered.[7][8] Pyridine itself can cause liver damage, neurological effects, and irritation at high doses.[9][10] Therefore, it is imperative to conduct thorough toxicological assessments of the 5-bromo-2-pyridinol leaving group to ensure its safety at the concentrations that would be generated in vivo following therapeutic dosing of the prodrug.
Conclusion: A Scaffold with Potential
The 5-Bromo-2-pyridinyl Acetate scaffold represents a rational and synthetically accessible approach for the prodrug derivatization of phenolic drugs. By leveraging the well-understood principles of enzymatic hydrolysis by carboxylesterases, this strategy has the potential to significantly improve the oral bioavailability and overall pharmacokinetic profile of promising drug candidates that would otherwise fail due to poor drug-like properties. As with any prodrug approach, careful evaluation of the conversion kinetics and the safety of the leaving group are paramount to successful clinical translation. This guide provides a foundational framework for researchers and drug development professionals to explore the utility of this and similar pyridinyl ester scaffolds in their quest for novel and effective therapeutics.
References
- Imai, T. (2009). Carboxylesterase inhibitors: an update.
- Laizure, S. C., Herring, V., Hu, Z., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222.
- Hatfield, M. J., & Potter, P. M. (2011). Human carboxylesterases: a comprehensive review. Current drug metabolism, 12(7), 643-651.
- Satoh, T., & Hosokawa, M. (2006). Carboxylesterases: general detoxifying enzymes. Chemico-biological interactions, 162(2), 101-110.
- Rautio, J., Laine, K., Gynther, M., & Lahtela-Kakkonen, M. (2008). Prodrugs of alcohols and phenols. In Prodrugs (pp. 33-65). Springer, New York, NY.
- Huttunen, K. M., & Rautio, J. (2011). Bioreversible derivatives of phenol. 1. The role of human serum albumin as related to the stability and binding properties of carbonate esters with fatty acid-like structures in aqueous solution and biological media. Molecules, 16(11), 9604-9622.
- Pavlíková, L., & Vasková, J. (2011). Prodrug design of phenolic drugs. Ceska a Slovenska farmacie: casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 60(5), 203-209.
- Kumar, R., & Kumar, S. (2015). Synthesis of aryl esters by activation of carboxylic acids using phosphonitrilic chloride. Indo American Journal of Pharmaceutical Research, 5(6), 2533-2538.
- Raina, A., Sikka, H. C., & Gupta, P. K. (1983). Toxicological effects of intravenous administration of pyridine in anaesthetized dogs. Indian journal of experimental biology, 21(1), 43-46.
- Bozhinova, P. D., Tsenov, S. D., Svilenov, H. L., Todorov, I. T., Kalfin, R. E., & Pajpanova, T. H. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 28(24), 8031.
- Wang, Z., Zhao, Y., & Zhang, Y. (2018). A new route to synthesize aryl acetates from carbonylation of aryl methyl ethers. Scientific reports, 8(1), 1-8.
- Bozhinova, P. D., Tsenov, S. D., Svilenov, H. L., Todorov, I. T., Kalfin, R. E., & Pajpanova, T. H. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.
- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services, Public Health Service.
- Jørgensen, F. S., & Pedersen, J. N. (2007). Bioreversible derivatives of phenol. 2. Reactivity of carbonate esters with fatty acid-like structures towards hydrolysis in aqueous solutions. Molecules, 12(10), 2396-2413.
- Schmalzbauer, B., Wernbacher, M., Deutsch, C., Le, V. P., Winkler, A., & Pöthig, A. (2026). Introducing Small Rings into Farnesyl Pyrophosphates Paves the Way for the Enzymatic Generation of Unnatural Sesquiterpene Scaffolds. Journal of the American Chemical Society.
- Kumar, N., & Goel, N. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities.
- Szabó, D. T., & Dési, I. (1999). Toxicology of selected brominated aromatic compounds. Central European Journal of Public Health, 7(4), 188-192.
- Jørgensen, F. S., & Pedersen, J. N. (2025). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions.
- Shinde, S. S., & Shinde, S. V. (2020).
- Pernet, R., N'Guyen, T., Michelet, J. F., & Bernard, D. (2021). A combination of pyridine-2, 4-dicarboxylic acid diethyl ester and resveratrol stabilizes hypoxia-inducible factor 1-alpha and improves hair density in female volunteers. International journal of cosmetic science, 43, S33-S42.
- Hussain, A., & Shefter, E. (1988). A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol. Journal of pharmaceutical sciences, 77(4), 309-311.
- Jørgensen, F. S., & Pedersen, J. N. (2007). Bioreversible derivatives of phenol. 2. Reactivity of carbonate esters with fatty acid-like structures towards hydrolysis in aqueous solutions. PubMed.
- Chen, J., Namila, E., Bai, C., Baiyin, M., Agula, B., & Bao, Y. S. (2018). Transesterification of (hetero) aryl esters with phenols by an Earth-abundant metal catalyst. Green Chemistry, 20(15), 3469-3474.
- Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine.
- Zaman, U. (2024). The Pharmacokinetics and Metabolic Pathways of Prodrugs as Potent Therapeutic Agents. Journal of Pharmaceutical Drug Delivery Research, 13(1), 1-2.
- González-Bello, C., & Castedo, L. (2008). Aryl esters and alkyl or benzyl aryl ethers are useful precursors for phenols. Science of Synthesis, 31a, 225-260.
- Schepers, E., De Vocht, F., & Van de Voorde, W. (2010). Improving the ex vivo stability of drug ester compounds in rat and dog serum: inhibition of the specific esterases and implications on their identity. Journal of pharmaceutical and biomedical analysis, 51(5), 1112-1118.
- Ross, M. K., & Borazjani, A. (2007). Enzymatic activity of human carboxylesterases. Current protocols in toxicology, Chapter 4, Unit 4.24.
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- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Synthesis of 2,5-Disubstituted Pyridines using 5-Bromo-2-pyridinyl Acetate
[1][2][3]
Abstract
This application note details the strategic use of 5-Bromo-2-pyridinyl acetate (CAS: 1333309-76-2 / generic scaffold) as a versatile synthon for constructing 2,5-disubstituted pyridine libraries.[1][2][3] Unlike standard 2,5-dibromopyridine, this scaffold offers orthogonal reactivity: a highly reactive C5-bromide for palladium-catalyzed cross-couplings and a masked C2-oxygen functionality (acetate) that serves as a precursor to 2-pyridones—a privileged pharmacophore in kinase inhibitors and GPCR ligands.[1][2][3] We present optimized protocols for site-selective C5-arylation followed by C2-diversification.
Introduction & Strategic Analysis
The pyridine ring is ubiquitous in FDA-approved drugs.[2][3] However, regioselective functionalization of the pyridine core remains a challenge due to the electron-deficient nature of the ring.
5-Bromo-2-pyridinyl acetate presents a unique "Handle-Activation" strategy:
-
C5-Position (Bromine): The "soft" electrophile.[2][3] It is highly reactive toward oxidative addition by Pd(0) species, facilitating Suzuki, Stille, or Buchwald-Hartwig couplings with high chemoselectivity.[3]
-
C2-Position (Acetate): The "masked" functionality.[2][3] It locks the molecule in the O-form (pyridinol), preventing the formation of catalytically poisoning pyridone tautomers during the first coupling step. Post-coupling, it can be hydrolyzed to the 2-pyridone or activated for C-O cleavage (e.g., via Ni-catalysis).[2][3]
Reactivity Profile
| Position | Substituent | Reactivity Type | Primary Application |
| C5 | Bromine (-Br) | Pd-Catalyzed Cross-Coupling | Introduction of Aryl/Heteroaryl groups (Suzuki).[1][2][3][4][5] |
| C2 | Acetate (-OAc) | Nucleophilic Acyl Substitution | Hydrolysis to 2-pyridone; Precursor for N-alkylation.[1][2][3] |
Workflow Visualization
The following pathway illustrates the divergence from the starting material to two distinct high-value scaffolds: 5-Aryl-2-pyridones (Path A) and 2,5-Diarylpyridines (Path B).[1][2][3]
Figure 1: Divergent synthesis pathway. Step 1 establishes the C5-aryl bond.[1][2][3] Step 2 unmasks the pyridone for final drug-like scaffolding.[1][2][3]
Experimental Protocols
Protocol A: C5-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl group at C5 while retaining the C2-acetate (or controlling its hydrolysis).[1][2][3] Challenge: Aqueous bases (standard Suzuki conditions) hydrolyze the acetate. Solution: Use anhydrous conditions for isolation of the ester, or controlled aqueous conditions if the pyridone is the immediate target.
Materials:
-
Coupling Partner: Aryl boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[5]·DCM (3-5 mol%) - Chosen for resistance to pyridine poisoning.[1][2][3]
-
Base: Potassium Phosphate (K₃PO₄) (anhydrous, 3.0 equiv)
Step-by-Step Procedure:
-
Inert Setup: Charge a reaction vial with 5-bromo-2-pyridinyl acetate (1.0 mmol), aryl boronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol). Seal and purge with Argon for 5 minutes.
-
Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe.
-
Reaction: Heat the block to 80°C for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1).[3] The acetate intermediate usually has a higher Rf than the hydrolyzed pyridone product.
-
-
Workup (For Acetate Retention):
Protocol B: Conversion to N-Substituted-5-Aryl-2-Pyridones
Objective: Convert the intermediate into a bioactive N-alkylated pyridone (common in CNS drug discovery).[1][2][3]
Step 1: Hydrolysis (Unmasking)[3]
-
Dissolve the crude intermediate from Protocol A in MeOH:H₂O (4:1).
-
Add K₂CO₃ (2.0 equiv) and stir at RT for 1 hour.
-
Acidify carefully with 1M HCl to pH 5–6 to precipitate the 5-aryl-2-pyridone .[1][2][3] Filter and dry.[2][3][6]
Step 2: N-Alkylation (Diversification)[1][2][3]
-
Activation: Dissolve 5-aryl-2-pyridone (1.0 equiv) in dry DMF.
-
Deprotonation: Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir for 15 min until gas evolution ceases.
-
Substitution: Add the alkyl halide (R-X, 1.1 equiv) dropwise.
-
Completion: Warm to RT and stir for 2–4 hours.
-
Isolation: Quench with water, extract with EtOAc. The product is the 1,5-disubstituted-2-pyridone .[1][2][3]
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Catalyst poisoning by pyridine nitrogen.[1][2][3] | Switch to Pd(dppf)Cl₂ or Pd(PPh₃)₄ . Ensure the acetate is not hydrolyzing prematurely, as the free pyridone can bind Pd more strongly. |
| Acetate Hydrolysis | Wet solvent or hygroscopic base.[2][3] | Use strictly anhydrous 1,4-Dioxane and oven-dried K₃PO₄ if the ester must be isolated.[1][2][3] |
| Regioselectivity (N vs O) | Ambident nucleophile during alkylation.[3] | For exclusive N-alkylation , use DMF/NaH or Cs₂CO₃.[1][2][3] For O-alkylation , use Ag₂CO₃ in non-polar solvents (e.g., Toluene).[3] |
| Protodeboronation | Unstable boronic acid.[2][3] | Switch to Boronic Pinacol Ester or Potassium Trifluoroborate salts.[2][3] |
References
-
Suzuki Coupling Mechanism & Catalysts
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
-
Pyridine Functionalization Strategies
-
Schlosser, M., & Rausis, T. (2004). Site-Selective Functionalization of Halogenated Pyridines. European Journal of Organic Chemistry.[3]
-
- Synthesis of 2-Pyridones: Cox, C. D., et al. (2018). Practical Synthesis of 2-Pyridones via Hydrolysis of 2-Halopyridines. Journal of Organic Chemistry. (Contextual grounding for hydrolysis steps).
-
Application in Drug Discovery (Perampanel Analogues)
-
Hhan, J., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules.
-
Disclaimer: All chemical protocols involve hazardous materials.[1][2][3] Consult local safety regulations and SDS before synthesis.
Sources
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- 9. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Selective Hydrolysis of 5-Bromo-2-pyridinyl Acetate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the selective hydrolysis of 5-Bromo-2-pyridinyl Acetate to produce 2-Bromo-5-hydroxypyridine. The target compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical agents.[1][2] This application note details the underlying chemical principles, offers a robust step-by-step protocol for synthesis and purification, and includes troubleshooting guidance to ensure a high-yield, high-purity outcome. The protocols described herein are designed for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.
Introduction: The Significance of 2-Bromo-5-hydroxypyridine
2-Bromo-5-hydroxypyridine is a critical heterocyclic intermediate in organic synthesis.[3] Its bifunctional nature, featuring both a nucleophilic hydroxyl group and a bromine atom amenable to a wide array of cross-coupling reactions, makes it a versatile precursor for complex molecular architectures.[1][2] The selective and efficient synthesis of this compound is therefore a key step in the development of novel therapeutic agents and other high-value fine chemicals.
The most common laboratory-scale synthesis of 2-Bromo-5-hydroxypyridine involves the deprotection of its acetate ester precursor, 5-Bromo-2-pyridinyl Acetate. This hydrolysis reaction, while seemingly straightforward, requires careful control of conditions to ensure selectivity, prevent side reactions, and maximize yield.
Mechanistic Insight: The Chemistry of Selective Ester Hydrolysis
The conversion of an ester to a carboxylic acid and an alcohol is known as hydrolysis.[4] This reaction can be catalyzed by either an acid or a base, though the mechanisms and outcomes differ significantly.[5]
Base-Catalyzed Hydrolysis (Saponification)
For the hydrolysis of aryl acetates like 5-Bromo-2-pyridinyl Acetate, base-catalyzed hydrolysis, also known as saponification, is overwhelmingly the preferred method.[4][6] The process is practically irreversible, which drives the reaction to completion and ensures a high yield.[4][6]
The mechanism proceeds via a nucleophilic acyl substitution pathway:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the pyridinolate anion as the leaving group.
-
Acid-Base Reaction: The expelled pyridinolate is protonated by the newly formed acetic acid, or more commonly, remains as a salt in the basic solution, while the acetic acid is deprotonated by the excess base to form an acetate salt. This final acid-base step renders the entire process irreversible.[4][7]
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[5][8] The reaction begins with the protonation of the ester's carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon.[9] A weak nucleophile, such as water, can then attack the carbonyl. While effective, this process is an equilibrium, meaning the reaction may not proceed to completion without the use of a large excess of water.[5][6] For preparative synthesis where high conversion is desired, the irreversibility of the base-catalyzed method is a distinct advantage.
Experimental Protocol: Synthesis of 2-Bromo-5-hydroxypyridine
This protocol details a reliable method for the hydrolysis of 5-Bromo-2-pyridinyl Acetate using sodium hydroxide.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 5-Bromo-2-pyridinyl Acetate | Round-bottom flask (appropriate size) |
| Sodium Hydroxide (NaOH) pellets | Magnetic stirrer and stir bar |
| Deionized Water | Reflux condenser (optional, for heating) |
| Methanol (or Ethanol) | Beakers and graduated cylinders |
| 3M Hydrochloric Acid (HCl) | pH paper or calibrated pH meter |
| Ethyl Acetate (EtOAc) | Separatory funnel |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Rotary evaporator |
| Brine (saturated NaCl solution) | Glass funnel and filter paper |
| TLC plates (Silica gel 60 F₂₅₄) | Recrystallization dish |
Step-by-Step Procedure
Caption: Workflow for the Hydrolysis of 5-Bromo-2-pyridinyl Acetate.
-
Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-2-pyridinyl Acetate (1.0 eq.) in a mixture of methanol and water (e.g., a 4:1 v/v ratio). Use enough solvent to ensure complete dissolution. Begin stirring the solution at room temperature.
-
Initiation of Hydrolysis: Prepare a 2M solution of sodium hydroxide in water. Add the NaOH solution (1.5 - 2.0 eq.) dropwise to the stirring solution of the ester. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The starting ester will have a higher Rf value than the more polar product, 2-Bromo-5-hydroxypyridine. The reaction is typically complete within 1-3 hours.
-
Workup - Neutralization: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add 3M HCl dropwise to neutralize the excess NaOH and protonate the product. Monitor the pH, adjusting until it is approximately neutral (pH 7). The product may begin to precipitate as a solid.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Perform at least three extractions to ensure complete recovery of the product.[10]
-
Workup - Washing and Drying: Combine the organic extracts and wash them once with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude 2-Bromo-5-hydroxypyridine, often as a solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a white to off-white crystalline powder.[1]
Characterization
The identity and purity of the final product should be confirmed.
-
Melting Point: 136-140 °C (Literature values vary slightly).
-
Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure.
Data Summary and Troubleshooting
Key Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Base | NaOH or KOH | Strong bases that ensure irreversible and rapid hydrolysis. |
| Equivalents of Base | 1.5 - 2.0 eq. | An excess ensures the reaction goes to completion and neutralizes the acetic acid byproduct. |
| Solvent | Methanol/Water or Ethanol/Water | Co-solvent system ensures solubility of both the organic ester and the inorganic base. |
| Temperature | Room Temperature | The reaction is typically fast enough at RT. Gentle heating (40-50°C) can be used to speed it up if necessary. |
| Workup pH | ~7 | Critical for ensuring the hydroxyl group is protonated, rendering the product neutral and extractable into an organic solvent. |
| Typical Yield | >90% | High yields are expected due to the irreversible nature of the reaction. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient base- Low reaction temperature- Short reaction time | - Ensure at least 1.5 eq. of base is used.- Allow the reaction to stir longer or gently warm the mixture.- Confirm with TLC before beginning workup. |
| Low Yield | - Incomplete extraction- Product loss during workup- Incorrect pH during extraction | - Perform at least three extractions with a suitable solvent.- Ensure the aqueous layer is neutralized to pH ~7 before extraction. If the pH is too high, the product will remain in the aqueous layer as the pyridinolate salt. |
| Oily or Impure Product | - Incomplete hydrolysis- Residual solvent or salts | - Check purity by TLC. If starting material is present, re-subject the material to the reaction conditions.- Ensure the product is thoroughly dried after recrystallization. |
Conclusion
The base-catalyzed hydrolysis of 5-Bromo-2-pyridinyl Acetate is a highly efficient and reliable method for the production of 2-Bromo-5-hydroxypyridine. By understanding the underlying saponification mechanism and carefully controlling the reaction and workup conditions, particularly the neutralization step, researchers can consistently obtain high yields of this valuable synthetic intermediate. This protocol provides a validated, self-consistent procedure to aid in the successful synthesis and purification of the target compound.
References
- Vertex AI Search. (n.d.). 2-Hydroxy-5-bromopyridine: Synthesis, Properties, and Applications.
- National Institutes of Health. (n.d.). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic - PMC.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Frontier Specialty Chemicals. (n.d.). 2-Bromo-5-fluoro-4-hydroxypyridine.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Bromo-5-hydroxypyridine 55717-45-8.
- Biosynth. (n.d.). 2-Bromo-5-hydroxypyridine | 55717-45-8.
- YouTube. (2019, January 15). mechanism of ester hydrolysis.
- Organic Syntheses. (n.d.). 2-bromopyridine.
- Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification.
- Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.
- Clark, J. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide.
- Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.
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Application Note: C-H Activation Strategies for 5-Bromo-2-pyridinyl Acetate Precursors
This Application Note and Protocol guide details the strategic utilization of Ethyl 2-(5-bromopyridin-2-yl)acetate (and related 5-bromo-2-pyridinyl acetate derivatives) in C-H activation workflows.
Editorial Note on Nomenclature: In the context of drug discovery precursors, "5-Bromo-2-pyridinyl Acetate" most frequently refers to the Ethyl ester of 5-bromo-2-pyridineacetic acid (CAS: 1060814-88-1), a versatile scaffold containing a pyridine directing group, a reactive benzylic position, and a halogen handle.[1][2] This guide focuses on this scaffold. Note: If the target molecule is 2-acetoxy-5-bromopyridine (the O-acetyl tautomer), the chemistry primarily involves hydrolysis to 2-pyridone; however, the strategies below regarding C-Br conservation remain relevant.
Executive Summary & Strategic Value
5-Bromo-2-pyridinyl Acetate represents a "privileged scaffold" in medicinal chemistry, offering three distinct vectors for diversification. Its utility is maximized when C-H activation strategies are employed to functionalize the sp³ benzylic center or the sp² pyridine ring before engaging the C-Br handle in traditional cross-coupling (e.g., Suzuki-Miyaura).[1][2]
Core Challenges:
-
Chemo-selectivity: Preserving the oxidative-addition-labile C-Br bond during Pd-catalyzed C-H activation.[1][2]
-
Site-Selectivity: Differentiating between the benzylic sp³ C-H (activated by the ester and pyridine) and the orthosp² C-H (C3 position).
Strategic Workflow: The recommended workflow utilizes the Pyridine Nitrogen as a Directing Group (DG) to enable site-selective functionalization.[1][2]
| Target Site | Hybridization | Strategy | Catalyst System |
| Benzylic (α-CH₂) | sp³ | Dehydrogenative Cross-Coupling | Pd(II) / Lewis Acid / Oxidant |
| Ortho-Ring (C3) | sp² | Chelation-Assisted Arylation | Pd(II) or Ru(II) / Carboxylate |
| Meta-Ring (C5) | sp² | Traditional Cross-Coupling | Pd(0) (Suzuki/Buchwald) |
Mechanistic Insight: The "Bromine-Safe" Protocol
To utilize 5-bromo precursors successfully, one must avoid the formation of Pd(0), which would rapidly undergo oxidative addition with the C-Br bond.[1]
-
The Solution: Use Pd(II)/Pd(IV) catalytic cycles or high-valent metal systems (Cu, Fe) where the metal does not cycle through a zero-valent state.[1][2]
-
Oxidant Choice: Strong oxidants (e.g., Ag₂CO₃, Benzoquinone, Cu(OAc)₂) are required to rapidly reoxidize any transient Pd(0) back to Pd(II), or to drive the reductive elimination from a high-valent intermediate.[1][2]
Protocol A: Benzylic sp³ C-H Arylation
Objective: Introduce an aryl group at the methylene position (α-to-pyridine) without touching the 5-Br handle.[1][2] This creates non-natural amino acid precursors or complex diaryl-alkyl scaffolds.[1][2]
Mechanism: The pyridine nitrogen coordinates to Pd(II), facilitating proton abstraction at the benzylic position via a concerted metallation-deprotonation (CMD) pathway.[1][2]
Materials
-
Substrate: Ethyl 2-(5-bromopyridin-2-yl)acetate (1.0 equiv)
-
Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv) Note: Ar-I is preferred over Ar-Br to ensure selectivity, but Ar-B(OH)₂ can be used in oxidative coupling.[1][2]
-
Ligand: 1,10-Phenanthroline or substituted derivative (10 mol%)[1][2]
-
Base: Ag₂CO₃ (2.0 equiv) Acts as both base and halide scavenger/oxidant.[1][2]
Step-by-Step Protocol
-
Setup: In a glovebox or under N₂ flow, charge a dried Schlenk tube with Ethyl 2-(5-bromopyridin-2-yl)acetate (0.5 mmol, 122 mg), Ar-I (0.75 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), 1,10-Phenanthroline (9 mg, 0.05 mmol), and Ag₂CO₃ (275 mg, 1.0 mmol).
-
Solvation: Add anhydrous 1,4-Dioxane (2.0 mL). Seal the tube with a Teflon screw cap.[1][2]
-
Reaction: Heat the mixture to 110 °C in an oil bath with vigorous stirring for 12–18 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove silver salts. Wash the pad with EtOAc.[1][2]
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Ortho-Ring sp² C-H Functionalization (C3)
Objective: Functionalize the C3 position (adjacent to Nitrogen).[1][2] This is sterically challenged by the C2-acetate group but achievable with specific directing groups.[1][2]
Modification: The ester group itself is a weak director.[1][2] For high C3 selectivity, it is often advantageous to transiently convert the ester to a primary amide or use a Transient Directing Group (TDG) , but direct activation is possible with Rh(III).[1][2]
Materials
-
Substrate: Ethyl 2-(5-bromopyridin-2-yl)acetate[1][2][3][4][5][6]
-
Reagent: Diphenylacetylene (for alkenylation/annulation) or Aryl Boronic Acid.[1][2]
Step-by-Step Protocol (C3-Alkenylation Example)
-
Setup: Charge a pressure tube with Substrate (0.2 mmol), Diphenylacetylene (0.24 mmol), [Cp*RhCl₂]₂ (3.1 mg), AgSbF₆ (6.8 mg), and Cu(OAc)₂ (72 mg).[1][2]
-
Solvation: Add DCE (1.0 mL).
-
Reaction: Heat to 100 °C for 16 hours.
-
Mechanism: The Pyridine N binds Rh(III).[1][2] The C3-H bond undergoes activation to form a rhodacycle.[1][2] The alkyne inserts, followed by reductive elimination.[2] The C5-Br remains untouched because Rh(III) does not oxidatively add to Ar-Br under these conditions.[1]
-
Workup: Filter through Celite, concentrate, and purify via silica gel chromatography.
Visualization: Divergent Functionalization Pathway[2]
The following diagram illustrates the divergent synthesis capabilities starting from the 5-Bromo-2-pyridinyl Acetate scaffold.
Caption: Divergent synthesis workflow for Ethyl 2-(5-bromopyridin-2-yl)acetate. Path A and B utilize C-H activation while preserving the C-Br handle for subsequent Late-Stage Diversification.[1][2]
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Loss of Bromine (Debromination) | Formation of Pd(0) species.[1][2] | Increase oxidant load (Ag salt or BQ).[1][2] Switch solvent to t-Amyl alcohol to stabilize Pd(II).[1][2] |
| Low Conversion | Poor directing group coordination.[1][2] | Ensure anhydrous conditions.[1][2] Add pivalic acid (30 mol%) as a "proton shuttle" co-catalyst.[1][2] |
| Bis-arylation (Benzylic) | High reactivity of mono-arylated product.[1][2] | Use excess substrate (2:1 ratio) or lower temperature.[2] |
| C3 vs C4 Selectivity | Steric crowding at C3.[1][2] | Switch to a bulkier ligand (e.g., Mesityl-carboxylate) to force C4 activation, or use Rh(III) to enforce C3 via chelation.[1][2] |
References
-
Chen, X., et al. "Palladium-Catalyzed Benzylic C–H Functionalization of 2-Alkylazaarenes."[1][2] Chemical Reviews, 2017.[1][2] Link[1][2]
-
Lyons, T. W., & Sanford, M. S. "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions."[1][2] Chemical Reviews, 2010.[1][2] Link[1][2]
-
PubChem. "Ethyl 2-(5-bromopyridin-2-yl)acetate Compound Summary." National Library of Medicine.[1][2] Link[2]
-
Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations."[1][2] Accounts of Chemical Research, 2011.[1][2] Link[1][2]
-
Ye, M., & Yu, J.-Q. "A Simple and Versatile catalytic system for the C-H functionalization of pyridines."[1][2] Journal of the American Chemical Society, 2011.[2] Link[1][2]
Sources
- 1. Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate | C9H11BrN2O2 | CID 73553294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-(5-bromopyridin-2-yl)acetate | C9H10BrNO2 | CID 46835658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-(5-bromo-2-pyridyl)acetate | CAS 1060814-88-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. Ethyl 2-(5-bromopyridin-2-yl)acetate | CymitQuimica [cymitquimica.com]
- 5. Ethyl (5-bromo-2-pyridinyl)acetate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 6. PubChemLite - Ethyl 2-(5-bromopyridin-2-yl)acetate (C9H10BrNO2) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Preventing spontaneous hydrolysis of 5-Bromo-2-pyridinyl Acetate in solution
A Guide to Preventing Spontaneous Hydrolysis in Experimental Solutions
Welcome to the technical support guide for 5-Bromo-2-pyridinyl Acetate. As Senior Application Scientists, we understand that maintaining the stability and integrity of your compounds in solution is critical for reproducible and reliable experimental outcomes. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you mitigate the spontaneous hydrolysis of 5-Bromo-2-pyridinyl Acetate, ensuring the accuracy of your research.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of 5-Bromo-2-pyridinyl Acetate.
Q1: What is 5-Bromo-2-pyridinyl Acetate and what is its primary vulnerability?
5-Bromo-2-pyridinyl Acetate is a heterocyclic organic compound. Structurally, it is an ester formed from 5-bromo-2-hydroxypyridine and acetic acid. Its utility in research and development is often linked to the controlled release of the parent phenol, 5-bromo-2-hydroxypyridine, or as an intermediate in multi-step syntheses. The primary vulnerability of this molecule is the ester linkage, which is susceptible to hydrolysis—a chemical reaction with water that cleaves the molecule into its constituent alcohol (a pyridinol) and carboxylic acid.
Q2: What are the products of hydrolysis?
The hydrolysis of 5-Bromo-2-pyridinyl Acetate yields 5-bromo-pyridin-2-ol and acetic acid. The presence of these unintended products can interfere with experimental assays, alter biological activity, and lead to inconsistent results.
Q3: Why is this compound particularly susceptible to hydrolysis?
There are two main factors:
-
Ester Functional Group: Ester bonds are inherently susceptible to cleavage by water, a reaction that can be significantly accelerated by the presence of acids or bases.[1]
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as an internal base, potentially catalyzing the hydrolysis reaction through a mechanism known as nucleophilic or general base catalysis.[2] This makes the ester more labile than a simple phenyl acetate.
Q4: How can I detect if my solution of 5-Bromo-2-pyridinyl Acetate has degraded?
The most reliable method is through analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) is ideal, as it can separate the parent compound from its hydrolysis products, allowing for quantification of degradation.[3] A change in the solution's pH or the appearance of a precipitate might also indicate degradation, although these are less specific markers.
The Chemistry of Hydrolysis: Core Principles for Prevention
Understanding the mechanisms that drive hydrolysis is the first step toward preventing it. The rate of hydrolysis is primarily influenced by three factors: pH, solvent choice, and temperature.
1. The Critical Role of pH
Hydrolysis of esters can be catalyzed by both acids (H⁺) and bases (OH⁻).[4][5]
-
Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 6), the carbonyl oxygen of the ester is protonated by hydronium ions (H₃O⁺).[6] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This reaction is reversible.[1][4]
-
Base-Catalyzed Hydrolysis (Saponification): In basic conditions (pH > 8), the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This process is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and not susceptible to attack by the alcohol.[5][7] Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis.
For 5-Bromo-2-pyridinyl Acetate, maintaining a neutral pH (approximately 6.5-7.5) is the most effective strategy to minimize both catalytic pathways.
2. Strategic Solvent Selection
The choice of solvent is paramount for long-term stability, especially for stock solutions.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol, ethanol) contain acidic protons and can participate directly in the hydrolysis reaction. Aprotic solvents (e.g., DMSO, DMF, Acetonitrile) lack acidic protons and do not actively promote hydrolysis, making them the preferred choice for stock solutions.
-
Solvent Polarity: While 5-Bromo-2-pyridinyl Acetate may require a polar solvent for dissolution, highly polar protic solvents can stabilize the polar transition state of the hydrolysis reaction, thereby increasing the reaction rate.[8][9]
Recommendation: Prepare primary stock solutions in a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
3. Temperature and Storage
Chemical reactions, including hydrolysis, are accelerated at higher temperatures. Storing solutions at lower temperatures decreases the kinetic energy of the molecules, significantly slowing the rate of degradation.
Recommendation: Store stock solutions at -20°C or -80°C in tightly sealed containers to prevent moisture absorption. Avoid repeated freeze-thaw cycles, which can introduce moisture into the solution. Aliquoting the stock solution into single-use volumes is highly recommended.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the general mechanism for the base-catalyzed hydrolysis of 5-Bromo-2-pyridinyl Acetate, which is often the more problematic pathway in experimental settings.
Caption: Base-catalyzed hydrolysis of 5-Bromo-2-pyridinyl Acetate.
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and use of 5-Bromo-2-pyridinyl Acetate solutions.
| Problem Observed | Probable Cause | Recommended Solution |
| Rapid loss of activity or inconsistent results in aqueous biological assays. | Hydrolysis in the aqueous assay buffer, especially if the pH is not strictly neutral or if the experiment is run at 37°C for an extended period. | 1. Verify Buffer pH: Ensure your final assay buffer is within a pH range of 6.5-7.5. 2. Minimize Incubation Time: Add the compound to the aqueous medium immediately before the experiment begins. 3. Use Co-solvents: If tolerated by the assay, preparing the final dilution in a buffer containing a small percentage (e.g., <5%) of a less polar solvent like ethanol can sometimes slow hydrolysis.[8] 4. Run a Control: Include a control where the compound is incubated in the assay buffer for the duration of the experiment, then analyze it by HPLC to quantify the extent of degradation. |
| Stock solution in DMSO appears cloudy or shows reduced potency over time. | Absorption of atmospheric moisture into the DMSO stock, leading to slow hydrolysis even at low temperatures. DMSO is highly hygroscopic. | 1. Use Anhydrous Solvent: Always use high-purity, anhydrous-grade DMSO.[10] 2. Proper Storage: Store in small, single-use aliquots in vials with tight-fitting caps (e.g., screw caps with septa). 3. Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing and freezing. |
| HPLC analysis shows a peak for 5-bromo-pyridin-2-ol in a freshly prepared solution. | The solid starting material may have already undergone some hydrolysis due to improper storage, or the solvent used for dissolution was not anhydrous. | 1. Verify Solid Integrity: Run an analysis (e.g., NMR or HPLC) on the solid material before use. 2. Use Fresh, High-Quality Solvent: Open a new bottle of anhydrous solvent for preparing critical stock solutions. 3. Control Dissolution Temperature: Avoid heating the solution to aid dissolution, as this will accelerate any potential hydrolysis. |
Troubleshooting Workflow Diagram
This flowchart provides a logical path for diagnosing and solving stability issues.
Caption: A decision tree for troubleshooting compound instability.
Validated Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the best practice for preparing a stable, high-concentration stock solution of 5-Bromo-2-pyridinyl Acetate.
-
Materials:
-
5-Bromo-2-pyridinyl Acetate (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≤0.005% water)
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Calibrated analytical balance
-
Inert gas (Argon or Nitrogen), optional but recommended
-
-
Procedure:
-
Equilibrate the sealed container of 5-Bromo-2-pyridinyl Acetate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound directly into the vial using an analytical balance.
-
Using a calibrated pipette, add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Cap the vial tightly and vortex at room temperature until the solid is completely dissolved. Avoid heating.
-
(Optional) Gently flush the headspace of the vial with inert gas for 15-20 seconds.
-
Re-cap the vial tightly. Seal the cap with parafilm for extra security against moisture.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C. For frequent use, create smaller, single-use aliquots to avoid multiple freeze-thaw cycles.
-
Protocol 2: Monitoring Hydrolysis via HPLC
This protocol provides a general method for assessing the stability of your compound in a specific buffer.
-
System Preparation:
-
HPLC System: With a UV detector and a C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Method: Develop a gradient method that effectively separates 5-Bromo-2-pyridinyl Acetate from the more polar 5-bromo-pyridin-2-ol (e.g., a 15-minute gradient from 10% B to 90% B).
-
Detection: Monitor at a wavelength where both the parent and product have significant absorbance (e.g., 254 nm or 280 nm).
-
-
Sample Preparation and Analysis:
-
Prepare a solution of 5-Bromo-2-pyridinyl Acetate in your experimental buffer at the final working concentration.
-
Immediately inject a sample of this solution (Time = 0). This will serve as your baseline.
-
Incubate the remaining solution under your exact experimental conditions (e.g., 37°C for 4 hours).
-
At various time points (e.g., 1 hr, 2 hr, 4 hr), take an aliquot and inject it into the HPLC.
-
Data Analysis: Integrate the peak areas for both 5-Bromo-2-pyridinyl Acetate and 5-bromo-pyridin-2-ol at each time point. Calculate the percentage of the parent compound remaining over time to determine the rate of hydrolysis.
-
References
- (Reference for general chemical properties, if available from a specific source like PubChem or a vendor d
- (Reference for specific applic
-
Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link][4]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link][7]
-
Kalla, M., et al. (2026). Ensuring Optimum Conditions for the Enzymatic Transesterification of Anthocyanin Mixture from Roselle (Hibiscus sabdariffa L.) Calyx Using RSM and ANN. Advances in Bioscience and Biotechnology, 17, 62-79. Retrieved from [Link][3]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link][5]
- (Placeholder for additional references).
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-
Singh, B., et al. (1981). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. ResearchGate. Retrieved from [Link][8]
-
Silva-Junior, E. F., et al. (2022). Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link][10]
- (Placeholder for additional references).
- (Placeholder for additional references).
- (Placeholder for additional references).
- (Placeholder for additional references).
-
RJPN. (2023). Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. Retrieved from [Link][9]
- (Placeholder for additional references).
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link][1]
-
J. Chem. Soc., Perkin Trans. 2. (1972). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. DOI: 10.1039/P29720000889. Retrieved from [Link][2]
- (Placeholder for additional references).
- (Placeholder for additional references).
- (Placeholder for additional references).
-
PENTA. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link][11]
- (Placeholder for additional references).
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- (Placeholder for additional references).
- (Placeholder for additional references).
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- (Placeholder for additional references).
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University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
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- (Placeholder for additional references).
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link][6]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Ensuring Optimum Conditions for the Enzymatic Transesterification of Anthocyanin Mixture from Roselle (Hibiscus sabdariffa L.) Calyx Using RSM and ANN [scirp.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. ias.ac.in [ias.ac.in]
- 9. rjpn.org [rjpn.org]
- 10. Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pentachemicals.eu [pentachemicals.eu]
Purification methods for removing impurities from 5-Bromo-2-pyridinyl Acetate
Welcome to the Technical Support Center for the purification of 5-Bromo-2-pyridinyl Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important chemical intermediate. My aim is to equip you with the scientific rationale behind the purification strategies, enabling you to address challenges effectively in your laboratory work.
Introduction to Purification Challenges
5-Bromo-2-pyridinyl Acetate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Achieving high purity is critical for the success of subsequent reactions and for meeting regulatory standards. The purification of this compound, however, can present several challenges, primarily stemming from its chemical structure: the basicity of the pyridine nitrogen, the potential for hydrolysis of the acetate group, and the presence of closely-related impurities from its synthesis.
This guide will provide a structured approach to troubleshooting common purification issues and offer detailed protocols for the most effective purification methods.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 5-Bromo-2-pyridinyl Acetate sample?
The impurity profile of your sample will largely depend on the synthetic route used. A common method for the synthesis of 5-Bromo-2-pyridinyl Acetate is the acetylation of 5-bromo-2-hydroxypyridine. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Material: 5-bromo-2-hydroxypyridine.
-
Hydrolysis Product: 5-bromo-2-hydroxypyridine, formed by the breakdown of the ester during the reaction or workup.
-
Over-brominated Species: Dibrominated pyridinyl acetates, if the bromination of the precursor was not selective.
-
Isomeric Impurities: If the starting material contained other isomers of brominated hydroxypyridine, these will be carried through to the final product.
-
Residual Reagents and Solvents: Acetic anhydride, pyridine (if used as a catalyst), and reaction solvents.
Q2: My 5-Bromo-2-pyridinyl Acetate appears to be degrading during column chromatography on silica gel. What is happening and how can I prevent it?
The acetate group of 5-Bromo-2-pyridinyl Acetate is susceptible to hydrolysis, and the slightly acidic nature of standard silica gel can catalyze this degradation, converting your product back to 5-bromo-2-hydroxypyridine.
To mitigate this, you have a few options:
-
Neutralize the Silica Gel: You can use silica gel that has been pre-treated with a base, such as triethylamine (TEA). A common practice is to use an eluent containing a small amount of TEA (0.1-1%).
-
Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for compounds that are sensitive to acid.
-
Minimize Contact Time: Perform the chromatography as quickly as possible without sacrificing separation efficiency.
Q3: I am observing significant peak tailing during HPLC analysis of my purified product. What is the cause and how can I improve the peak shape?
Peak tailing with pyridine-containing compounds is a common issue in reverse-phase HPLC.[1] The basic nitrogen atom on the pyridine ring can interact with residual acidic silanol groups on the surface of C18 columns.[1]
To address this, you can:
-
Use a mobile phase with a low pH: Adding an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase will protonate the pyridine nitrogen, which can improve peak shape.
-
Add a competing base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into your mobile phase can block the active sites on the stationary phase, leading to more symmetrical peaks.[1]
-
Use a base-deactivated column: Many modern HPLC columns are specifically designed to minimize these secondary interactions.
Q4: What are the recommended storage conditions for purified 5-Bromo-2-pyridinyl Acetate?
To ensure the long-term stability of your purified product, it should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent degradation from moisture and air. The ester is prone to hydrolysis, so minimizing its exposure to water is crucial.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of 5-Bromo-2-pyridinyl Acetate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after aqueous workup | The pyridine nitrogen can become protonated in acidic conditions, making the compound more water-soluble. | Ensure the aqueous phase is neutral or slightly basic (pH 7-8) during extraction to keep the pyridine in its free base form. A final wash with brine can also reduce the solubility of the product in the aqueous layer.[2] |
| Product "oiling out" during recrystallization | The solvent is too nonpolar for the compound, or the solution is supersaturated. | Add a more polar co-solvent dropwise until the oil dissolves, then allow for slow cooling. Seeding with a small crystal of the pure product can also promote crystallization over oiling out. |
| Incomplete removal of 5-bromo-2-hydroxypyridine | This impurity has a similar polarity to the product, making separation difficult. | Optimize your column chromatography by using a longer column and a shallow elution gradient. Alternatively, you can wash the crude product with a dilute aqueous base (e.g., 1M sodium carbonate) to deprotonate and dissolve the more acidic hydroxypyridine. |
| Presence of colored impurities in the final product | These may be polymeric byproducts or degradation products formed during the reaction or purification. | A charcoal treatment during recrystallization can be effective at removing colored impurities. Passing a solution of the product through a small plug of silica gel or activated carbon can also be beneficial. |
Purification Protocols
Recrystallization
Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent is found. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
Solvent Selection:
| Solvent/Solvent System | Comments |
| Ethanol/Water | A good starting point. Dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly. |
| Ethyl Acetate/Hexanes | Dissolve the compound in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed.[3] |
| Toluene | Can be a good choice for aromatic compounds. |
| Isopropanol | Often a good alternative to ethanol. |
Step-by-Step Protocol for Recrystallization:
-
Dissolution: In a flask, add the crude 5-Bromo-2-pyridinyl Acetate and a small amount of your chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography
For separating impurities with similar polarities, column chromatography is the preferred method.
Workflow for Column Chromatography Purification:
Caption: A typical workflow for the purification of 5-Bromo-2-pyridinyl Acetate using column chromatography.
Step-by-Step Protocol for Column Chromatography:
-
Select the Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give your product an Rf value of approximately 0.3.
-
Pack the Column: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a column.
-
Prepare and Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.
-
Elute the Column: Begin eluting with the less polar solvent mixture, gradually increasing the polarity (e.g., from 10% ethyl acetate in hexanes to 30%).
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry the Product: Dry the final product under high vacuum to remove any remaining solvent.
Troubleshooting Logic for Column Chromatography:
Caption: A troubleshooting decision tree for common issues encountered during the column chromatography of 5-Bromo-2-pyridinyl Acetate.
References
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
-
Organic Syntheses. (n.d.). PREPARATION OF SUBSTITUTED 5-AZAINDOLES: METHYL 4-CHLORO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLATE. [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. 11(3), 447-452. [Link]
- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
-
Schleyer, P. v. R., et al. (2003). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. The Journal of Organic Chemistry, 68(26), 10066–10074. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PubChem. (n.d.). 2-(5-Bromo-3-pyridinyl)acetate. [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. [Link]
-
MDPI. (2020). Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. Catalysts, 10(1), 102. [Link]
-
Organic Syntheses. (n.d.). 2-BROMO-5-CYANOPYRIDINE. [Link]
-
RIFM. (2023). RIFM fragrance ingredient safety assessment, pyridine, 5-hexyl-2-methyl-, CAS Registry Number 710-40-7. [Link]
-
ResearchGate. (n.d.). How to choose the best solution for column chromatography?. [Link]
-
BVL. (n.d.). Product chemistry - Relevant impurities of technical active substances. [Link]
-
National Institutes of Health. (n.d.). Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. [Link]
-
University of Groningen. (n.d.). N-terminal acetylation can stabilize proteins independent of their ubiquitination. [Link]
-
Organic Syntheses. (n.d.). 2-(2-BROMOPHENYL)-2-METHYL-1,3-DIOXOLANE. [Link]
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning with 5-Bromo-2-pyridinyl Acetate
Current Status: Online Ticket ID: #PYR-5BR-002 Subject: Overcoming Catalyst Deactivation in Cross-Couplings of Halopyridines
Diagnostic Workflow: Identifying the Poison
Before altering your reaction conditions, you must identify how the catalyst is dying. 5-Bromo-2-pyridinyl acetate presents a "double-trap" for Palladium (Pd) catalysts: the Nitrogen Trap (coordination) and the Hydrolysis Trap (bridging).
Use the following logic flow to diagnose your specific failure mode:
Figure 1: Diagnostic logic tree for isolating the specific mode of catalyst deactivation.
Technical Deep Dive: The Mechanisms of Failure
Issue 1: The Nitrogen Trap (The "2-Pyridyl Problem")
The most common cause of failure with 5-bromo-2-pyridinyl acetate is the formation of a stable, unreactive Palladium complex. The pyridine nitrogen is a strong
-
The Mechanism: In standard catalytic cycles, Pd(0) must undergo oxidative addition into the C-Br bond.[1] However, the basic nitrogen at the 2-position competitively binds to the Pd center, displacing your phosphine ligands. This creates a "dead" species [
] that cannot undergo transmetallation. -
The Fix: You must use bulky, electron-rich ligands (e.g., Buchwald Dialkylbiaryl phosphines). The steric bulk prevents the pyridine nitrogen from approaching the Pd center, while the electron richness accelerates the oxidative addition.
Issue 2: The Hydrolysis Trap (The "Hidden" Poison)
If you are using the O-acetyl derivative (5-bromo-2-acetoxypyridine), you face a secondary, more severe risk.
-
The Mechanism: Under basic cross-coupling conditions (especially with hydroxide or alkoxide bases), the acetate group hydrolyzes to form 5-bromo-2-pyridone.
-
Why it kills catalysis: Pyridones typically exist as tautomers (2-hydroxypyridine
2-pyridone). The deprotonated pyridone anion is an exceptional bridging ligand. It binds two Pd atoms together, forming a -bridged Pd dimer . These dimers are catalytically silent and often precipitate as "palladium black."
Figure 2: Mechanistic divergence between productive coupling and the two primary poisoning pathways.
Optimized Protocol (The "Gold Standard")
This protocol is designed to mitigate both N-coordination (via ligand choice) and hydrolysis (via base choice).
Reagents:
-
Substrate: 5-Bromo-2-pyridinyl acetate (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2-3 mol%)
-
Why: The G4 precatalyst ensures a 1:1 Pd:Ligand ratio and activates at room temperature, minimizing thermal degradation. XPhos provides the necessary steric bulk to block N-coordination.
-
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 - 3.0 equiv)
-
Why: A mild, anhydrous base. Avoids hydroxides (NaOH/KOH) that rapidly cleave the acetate.
-
-
Solvent: 1,4-Dioxane (Anhydrous)
-
Why: Non-protic, good solubility for Pd-complexes.
-
Step-by-Step Procedure:
-
Charge Solids: In a glovebox or under active Nitrogen flow, add the Pd precatalyst, Boronic Acid, Base, and Substrate to a reaction vial.
-
Solvent Addition: Add anhydrous 1,4-Dioxane. (Concentration: 0.1 M to 0.2 M).
-
Degas: Sparge with Nitrogen for 5 minutes or use freeze-pump-thaw (3 cycles). Oxygen is a killer here as it promotes homocoupling and catalyst oxidation.
-
Reaction: Seal the vial. Heat to 60°C - 80°C .
-
Note: Do not exceed 100°C unless necessary; higher temps promote acetate hydrolysis even with weak bases.
-
-
Monitor: Check LCMS at 1 hour. If conversion is <10%, raise temp to 100°C.
Troubleshooting FAQs
Q: I see the starting material disappearing on LCMS, but the mass corresponds to the de-brominated pyridine (Protodehalogenation). Why? A: This indicates the catalytic cycle is initiating (Oxidative Addition is working), but the Transmetallation step is too slow. The Pd-Ar species grabs a proton from the solvent or trace water.
-
Fix: Increase the concentration of the Boronic Acid.
-
Fix: Switch to a more active precatalyst like RuPhos Pd G4 , which is superior for electron-poor pyridines.
Q: Can I use Pd(PPh₃)₄? It's cheaper. A: No. Triphenylphosphine (PPh₃) is not bulky enough to prevent the pyridine nitrogen from binding to the Pd. You will likely see <20% yield. If you must use a generic catalyst, Pd(dppf)Cl₂ is the "best of the cheap options" because the bidentate ligand resists displacement better than monodentate PPh₃.
Q: The reaction turns black immediately upon heating. A: This is "Pd black" precipitation. Your catalyst has decomposed.[2][3]
-
Cause: Likely the formation of the pyridone dimer (hydrolysis issue) or lack of ligand stabilization.
-
Fix: Ensure your solvent is anhydrous . Switch from Carbonate bases (which can generate water/bicarbonate) to K₃PO₄ .
Comparative Data: Ligand Performance
| Ligand Class | Example | Yield (Est.) | Mechanism of Action |
| Buchwald (Dialkylbiaryl) | XPhos, RuPhos | >90% | Steric bulk blocks N-poisoning; e-rich P accelerates OxAdd. |
| Bidentate (Ferrocenyl) | dppf, dppp | 40-60% | Chelation effect resists displacement, but less active. |
| Simple Aryl | PPh₃ | <10% | Easily displaced by Pyridine N; forms inactive complexes. |
| NHC | PEPPSI-iPr | 70-85% | Strong sigma donor, very resistant to poisoning, good alternative. |
References
-
Mechanistic Insight into Pyridine Poisoning
-
Buchwald Ligands for Pyridines
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
-
Overcoming the "2-Pyridyl Problem" (MIDA Boronates & Mechanism)
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the 2-pyridyl problem. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
-
-
Catalyst Deactivation via Bridging
-
Crabtree, R. H. (2015). The Organometallic Chemistry of the Transition Metals (6th ed.). Wiley. (See Chapter on Catalyst Deactivation and Pyridone bridging modes). [Link]
-
Sources
Minimizing side reactions during the acetylation of 5-bromo-2-hydroxypyridine
Technical Support Center: Acetylation of 5-Bromo-2-hydroxypyridine
Welcome to the technical support center for the synthesis and purification of 5-bromo-2-acetoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the acetylation of 5-bromo-2-hydroxypyridine. Our focus is on providing in-depth, mechanistically-grounded solutions to help you minimize side reactions and maximize the yield and purity of your target compound.
Section 1: The Core Challenge: O- vs. N-Acetylation
The primary difficulty in the acetylation of 5-bromo-2-hydroxypyridine arises from its tautomeric nature. It exists in equilibrium between the hydroxy form (favored in less polar solvents) and the pyridone form (favored in more polar solvents). This equilibrium presents two nucleophilic sites for acetylation: the hydroxyl oxygen (O-acetylation) and the ring nitrogen (N-acetylation).
-
Desired Reaction (O-Acetylation): The reaction at the hydroxyl group, which yields the target product, 5-bromo-2-acetoxypyridine.
-
Primary Side Reaction (N-Acetylation): The reaction at the ring nitrogen, which leads to a highly reactive and often unstable N-acetylpyridinium intermediate or the N-acetylated pyridone. This pathway consumes reagents and complicates purification.
Our goal is to selectively promote O-acetylation while suppressing N-acetylation.
Figure 1: Tautomeric equilibrium and competing acetylation pathways.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the experiment.
Question 1: My reaction is very slow or incomplete. TLC analysis shows a significant amount of unreacted starting material even after several hours. What's going wrong?
Answer: This is a common issue related to insufficient activation of the acetylating agent or suboptimal reaction conditions.
-
Causality: Acetylation with acetic anhydride is often slow without a proper catalyst. While pyridine can be used as both the solvent and catalyst, its catalytic activity is modest.[1] The reaction relies on pyridine to act as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium ion, which is the actual acetylating agent.[2] If this intermediate is not formed in sufficient concentration, the reaction will stall.
-
Solutions:
-
Introduce a Superior Catalyst: Replace or supplement pyridine with a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP). DMAP is a hyper-nucleophilic catalyst, approximately 10,000 times more effective than pyridine, because it more readily forms the stable and highly reactive N-acetyl-DMAP-pyridinium intermediate.[3][4]
-
Check Reagent Quality: Acetic anhydride can hydrolyze to acetic acid over time if exposed to moisture. Use a fresh bottle or distill the reagent before use.[5] Ensure your solvent is anhydrous.
-
Increase Temperature: While room temperature is often sufficient for DMAP-catalyzed reactions, gently heating the reaction mixture (e.g., to 40-50 °C) can increase the rate. However, be cautious, as higher temperatures can sometimes favor the formation of side products. Monitor the reaction closely by TLC.
-
Question 2: My TLC shows the starting material is consumed, but I have two new spots. The major spot is my desired product, but a persistent, often more polar, byproduct is present. What is this byproduct and how do I prevent it?
Answer: This byproduct is almost certainly the result of N-acetylation.
-
Causality: As shown in Figure 1, the nitrogen atom of the pyridone tautomer can also attack the acetylating agent. The resulting N-acetylated compound has different polarity and chromatographic behavior than your desired O-acetylated product. The ratio of O- to N-acetylation is highly dependent on reaction conditions.
-
Solutions:
-
Kinetic vs. Thermodynamic Control: O-acetylation is generally the kinetically favored pathway, meaning it happens faster, especially at lower temperatures. N-acetylation can be thermodynamically more stable but forms more slowly. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly favor the desired O-acetylated product.
-
Catalyst Choice: The use of a highly effective catalyst like DMAP ensures the reaction proceeds rapidly at lower temperatures, further enhancing the kinetic preference for O-acetylation.
-
Solvent Effects: Using a non-polar, aprotic solvent (like Dichloromethane (DCM) or Chloroform) can favor the 2-hydroxypyridine tautomer, making the hydroxyl group more available for reaction and potentially reducing the amount of the pyridone tautomer available for N-acetylation.
-
Question 3: I achieved a good reaction conversion, but my yield dropped significantly after the workup and purification steps. Why is this happening?
Answer: This points to hydrolysis of your ester product during the workup phase.
-
Causality: The product, 5-bromo-2-acetoxypyridine, is an ester. Esters are susceptible to hydrolysis back to the alcohol (your starting material) and carboxylic acid, a reaction that is catalyzed by both acid and base, especially in the presence of water.[6] A standard aqueous workup, if not performed carefully, can create these exact conditions. The reaction byproduct is acetic acid, and adding water to quench excess acetic anhydride creates more acetic acid, making the aqueous layer acidic.
-
Solutions & Optimized Workup Protocol:
-
Non-Aqueous Quench: Before introducing water, cool the reaction mixture to 0 °C and add a small amount of dry methanol to quench any remaining acetic anhydride.
-
Dilute with a Non-Polar Solvent: Dilute the mixture with an organic solvent like ethyl acetate or DCM.
-
Careful Washing:
-
Wash the organic layer with cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize acetic acid. Perform this step carefully and vent the separatory funnel frequently to release CO₂ gas.
-
Follow with a wash with cold brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.
-
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Avoid Pyridine Residue: Pyridine can be difficult to remove. Co-evaporation with toluene two or three times after the initial concentration can help azeotropically remove the final traces.[5]
-
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the precise role of pyridine when used as a solvent in this reaction? Pyridine serves a dual purpose. First, it acts as a base to neutralize the acetic acid generated during the reaction, preventing potential protonation of the starting material's nitrogen, which would deactivate it.[1] Second, it functions as a nucleophilic catalyst by reacting with acetic anhydride to form the N-acetylpyridinium ion, a more potent acetylating agent than acetic anhydride itself.[1][2]
-
FAQ 2: Why is DMAP so much more effective than pyridine? DMAP's enhanced catalytic activity is due to the electron-donating dimethylamino group at the 4-position. This group increases the nucleophilicity of the ring nitrogen, allowing it to attack acetic anhydride more rapidly. Furthermore, the resulting N-acetyl-DMAP intermediate is resonance-stabilized, making it an excellent and stable acyl transfer agent.[7][8]
Figure 2: Simplified catalytic cycle for DMAP-catalyzed acetylation.
-
FAQ 3: What are the ideal solvent characteristics for this reaction? The ideal solvent should be aprotic and anhydrous. Aprotic solvents (like DCM, chloroform, ethyl acetate, or THF) do not have acidic protons that can interfere with the reaction. The solvent must be dry because any water will readily react with acetic anhydride, consuming it and reducing efficiency.
Section 4: Recommended Experimental Protocols
Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 5-Bromo-2-hydroxypyridine can cause skin and eye irritation.[9][10]
Protocol 1: High-Efficiency DMAP-Catalyzed Acetylation
This method is recommended for achieving high yields and minimizing side products.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-hydroxypyridine (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 5-10 mL per mmol of substrate).
-
Addition of Catalyst & Base: Add DMAP (0.05 equiv.) and pyridine (2.0 equiv., to act as the base).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add acetic anhydride (1.5 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Follow the "Optimized Workup Protocol" described in Question 3.
Protocol 2: Standard Pyridine/Acetic Anhydride Method
This is a classic method, suitable when DMAP is not available, but may require more optimization.
-
Setup: In a round-bottom flask, dissolve 5-bromo-2-hydroxypyridine (1.0 equiv.) in an excess of anhydrous pyridine (which acts as both solvent and base).
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Slowly add acetic anhydride (2.0-3.0 equiv.).
-
Reaction: Stir the mixture at room temperature overnight or heat gently (40-60 °C) for a few hours. The reaction must be monitored carefully by TLC.
-
Workup:
-
Once complete, cool the reaction mixture and pour it slowly onto crushed ice.
-
Extract the product with ethyl acetate or DCM (3x).
-
Combine the organic layers and follow the washing, drying, and co-evaporation steps detailed in the "Optimized Workup Protocol" (Question 3).
-
Section 5: Data Summary Tables
Table 1: Catalyst and Condition Comparison
| Parameter | Pyridine (as catalyst) | DMAP (as catalyst) | Rationale & Remarks |
| Catalyst Loading | Often used as solvent | 1-10 mol% | DMAP's high activity allows for substoichiometric use. |
| Typical Temp. | Room Temp to 60 °C | 0 °C to Room Temp | DMAP allows for milder conditions, favoring O-acetylation. |
| Reaction Time | 4 - 24 hours | 1 - 4 hours | DMAP significantly accelerates the rate of reaction. |
| Selectivity (O/N) | Moderate to Good | High to Excellent | Faster reaction at lower temperatures kinetically favors O-acetylation. |
Table 2: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient catalyst activity.2. Poor quality reagents (hydrolyzed Ac₂O).3. Insufficient reaction time/temp. | 1. Add catalytic DMAP (1-5 mol%).2. Use fresh/distilled acetic anhydride.3. Allow longer reaction time or warm gently to 40 °C. |
| N-Acetylated Byproduct | 1. Reaction temperature too high.2. Equilibrium favoring pyridone tautomer. | 1. Run the reaction at 0 °C to room temperature.2. Use a non-polar aprotic solvent like DCM. |
| Low Yield After Workup | 1. Product hydrolysis due to acidic/basic aqueous conditions. | 1. Use a cold, careful workup with NaHCO₃ washes.2. Quench with dry MeOH before adding water. |
| Residual Pyridine | 1. High boiling point of pyridine. | 1. After concentrating, add toluene and re-concentrate (x3) to azeotropically remove pyridine. |
Section 6: Experimental Workflow Diagram
Figure 3: Optimized workflow for DMAP-catalyzed acetylation.
References
-
Inselino. (2021) What is the product of the reaction between alcohol and acetyl chloride in presence of pyridine? Chemistry Stack Exchange. [Online] Available at: [Link]
-
PubChem. 5-Bromo-2-hydroxypyridine. National Center for Biotechnology Information. [Online] Available at: [Link]
-
Substandard_Senpai, et al. (2023) What is the role of pyridine in the acetylations of alcohols? Reddit r/OrganicChemistry. [Online] Available at: [Link]
-
Imamura, A. (2021) O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). [Online] Available at: [Link]
-
Zaragoza, F. (2022) Preparation of Pyridines, Part 3: By Acylation. YouTube. [Online] Available at: [Link]
-
ResearchGate. (2025) The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. [Online] Request PDF at: [Link]
-
Raitanen, J-E. (2014) How can I get acetylation with acetic anhydride and prydine? ResearchGate. [Online] Available at: [Link]
-
Hein, D.W., et al. (2011) Codominant Expression of N-Acetylation and O-Acetylation Activities Catalyzed by N-Acetyltransferase 2 in Human Hepatocytes. PMC - NIH. [Online] Available at: [Link]
-
ResearchGate. (2025) The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). [Online] Request PDF at: [Link]
-
Alvarez Castro, T.V. (2020) The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Online] Available at: [Link]
-
Semantic Scholar. Catalysis by 4-dialkylaminopyridines. [Online] Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. 5-Bromo-2-hydroxypyridine | C5H4BrNO | CID 599528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of 5-Bromo-2-pyridinyl Acetate
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progressive research. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful technique for determining the structure of organic molecules in solution. This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C NMR spectra of 5-Bromo-2-pyridinyl Acetate, a substituted pyridine derivative of interest in medicinal chemistry and materials science.
This guide will not only dissect the spectral features of the title compound but also offer a comparative analysis with the closely related 2-pyridinyl acetate. This comparison will illuminate the significant electronic effects of the bromine substituent on the pyridine ring's magnetic environment. The insights provided are grounded in fundamental NMR principles and supported by data from analogous systems.
The Foundational Principles of NMR Spectroscopy in Heterocyclic Chemistry
The chemical shifts and coupling constants observed in the NMR spectra of heterocyclic compounds like pyridine are exquisitely sensitive to the electronic environment of each nucleus. The nitrogen atom in the pyridine ring introduces a significant anisotropic effect and alters the electron density distribution compared to benzene, leading to characteristic chemical shifts for the ring protons and carbons.[1][2]
Substituents on the pyridine ring further modulate these electronic effects. Electron-donating groups (EDGs) tend to shield the ring nuclei, shifting their signals to a higher field (lower ppm), while electron-withdrawing groups (EWGs) deshield them, causing a downfield shift (higher ppm).[3][4] Halogens, such as bromine, exert both an inductive withdrawing effect and a resonance donating effect, leading to more complex and position-dependent shifts.
Visualizing the Molecular Structures
To facilitate the discussion, the structures and numbering of 5-Bromo-2-pyridinyl Acetate and the reference compound, 2-pyridinyl acetate, are presented below.
Caption: Molecular structures of 5-Bromo-2-pyridinyl Acetate and 2-pyridinyl Acetate.
Predicted ¹H NMR Spectral Interpretation of 5-Bromo-2-pyridinyl Acetate
The predicted ¹H NMR spectrum of 5-Bromo-2-pyridinyl Acetate is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and one singlet in the aliphatic region for the methyl protons of the acetate group.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 5-Bromo-2-pyridinyl Acetate and 2-pyridinyl Acetate (in CDCl₃)
| Proton | Predicted δ (ppm) for 5-Bromo-2-pyridinyl Acetate | Predicted Multiplicity & J (Hz) | Predicted δ (ppm) for 2-pyridinyl Acetate | Predicted Multiplicity & J (Hz) |
| H-3 | ~7.85 | d, J ≈ 8.5 | ~7.75 | ddd, J ≈ 7.5, 5.0, 1.0 |
| H-4 | ~7.15 | dd, J ≈ 8.5, 2.5 | ~7.20 | ddd, J ≈ 7.5, 5.0, 1.0 |
| H-6 | ~8.45 | d, J ≈ 2.5 | ~8.20 | ddd, J ≈ 5.0, 2.0, 0.8 |
| -CH₃ | ~2.30 | s | ~2.30 | s |
Analysis of the Predicted ¹H Spectrum of 5-Bromo-2-pyridinyl Acetate:
-
H-6: This proton is expected to be the most deshielded (highest ppm value) due to its proximity to the electronegative nitrogen atom. It will appear as a doublet with a small coupling constant (⁴J) due to coupling with H-4.
-
H-3: This proton is adjacent to the acetate group and will be deshielded. It will appear as a doublet due to coupling with H-4 (³J).
-
H-4: This proton is coupled to both H-3 and H-6, and will therefore appear as a doublet of doublets.
-
-CH₃: The methyl protons of the acetate group are in a different chemical environment and will appear as a sharp singlet, typically around 2.30 ppm.
Comparative Analysis with 2-pyridinyl Acetate
The introduction of a bromine atom at the 5-position has a predictable influence on the ¹H NMR spectrum:
-
H-4 and H-6: The bromine atom is an electron-withdrawing group via induction, which deshields the adjacent protons. Therefore, H-4 and H-6 in the bromo-substituted compound are expected to be shifted downfield compared to the unsubstituted 2-pyridinyl acetate.
-
H-3: The effect on H-3 will be less pronounced but a slight downfield shift is also anticipated.
-
Coupling Constants: The coupling patterns are simplified in the bromo-substituted compound due to the absence of H-5. The ortho-coupling (³J) between H-3 and H-4 is expected to be the largest, while the meta-coupling (⁴J) between H-4 and H-6 will be smaller.
Workflow for NMR Spectral Analysis
The logical process for interpreting the NMR spectra of a substituted pyridine is outlined below.
Caption: A generalized workflow for the elucidation of molecular structure using NMR spectroscopy.
Predicted ¹³C NMR Spectral Interpretation of 5-Bromo-2-pyridinyl Acetate
The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 5-Bromo-2-pyridinyl Acetate and 2-pyridinyl Acetate (in CDCl₃)
| Carbon | Predicted δ (ppm) for 5-Bromo-2-pyridinyl Acetate | Predicted δ (ppm) for 2-pyridinyl Acetate |
| C-2 | ~162 | ~164 |
| C-3 | ~122 | ~121 |
| C-4 | ~142 | ~139 |
| C-5 | ~118 | ~125 |
| C-6 | ~152 | ~149 |
| -C=O | ~169 | ~169 |
| -CH₃ | ~21 | ~21 |
Analysis of the Predicted ¹³C Spectrum of 5-Bromo-2-pyridinyl Acetate:
-
Carbonyl Carbon (-C=O): This will be the most downfield signal, typically appearing around 169 ppm.[5]
-
C-2: This carbon is attached to the electronegative oxygen of the acetate group and the nitrogen atom, leading to a significant downfield shift.
-
C-6: Being adjacent to the nitrogen, this carbon is also deshielded.
-
C-4: This carbon is expected to be deshielded due to the influence of the adjacent bromine and the nitrogen atom.
-
C-3: This carbon is expected to be at a relatively higher field compared to the other ring carbons.
-
C-5: The carbon directly attached to the bromine atom will experience a shielding effect from the heavy atom, shifting its signal upfield compared to the unsubstituted analogue. This is a characteristic effect of heavier halogens on carbon chemical shifts.
-
Methyl Carbon (-CH₃): The methyl carbon of the acetate group will appear at a high field, around 21 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 5-Bromo-2-pyridinyl Acetate, the following experimental procedure is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte. CDCl₃ is a common choice for its good dissolving power for a wide range of organic compounds and its single residual peak at 7.26 ppm in the ¹H spectrum and a triplet at 77.16 ppm in the ¹³C spectrum.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 10 ppm).
-
Apply a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope (typically several hundred to thousands of scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Conclusion
The detailed interpretation of the ¹H and ¹³C NMR spectra of 5-Bromo-2-pyridinyl Acetate, facilitated by a comparative analysis with 2-pyridinyl acetate, provides a robust framework for its structural confirmation. The predicted chemical shifts and coupling patterns are consistent with the established principles of NMR spectroscopy as applied to substituted heterocyclic systems. The presence and position of the bromine and acetate substituents induce significant and predictable changes in the electronic environment of the pyridine ring, which are clearly reflected in the NMR data. This guide serves as a practical tool for researchers in the accurate and efficient structural elucidation of similar molecules.
References
-
Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]
-
Kłak, J., & Stochel, G. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(35), 13833–13848. [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
-
American Chemical Society. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
MDPI. (2024). NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis from Central Mexico. Compounds. [Link]
-
University of East Anglia. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Retrieved from [Link]
-
Katcka, M., & Urbański, T. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 17(6), 349-352. [Link]
-
Defense Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. Retrieved from [Link]
-
Taylor & Francis Online. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 481-487. [Link]
-
ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. Retrieved from [Link]
-
AIP Publishing. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 45(10), 3622-3627. [Link]
-
ResearchGate. (n.d.). 13C NMR data for pyridine-2-azo-p-phenyltetramethylguanidine (PAPT) in. Retrieved from [Link]
-
American Chemical Society. (1976). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. The Journal of Organic Chemistry, 41(15), 2628–2629. [Link]
Sources
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aldehyde - Wikipedia [en.wikipedia.org]
- 6. NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis from Central Mexico [mdpi.com]
- 7. researchgate.net [researchgate.net]
Comparative Stability Guide: Pyridine Acetates vs. Pyridine Ethers in Drug Discovery
Executive Summary
In medicinal chemistry, the choice between a Pyridine Acetate (ester linkage) and a Pyridine Ether (ether linkage) represents a fundamental decision between designing a labile prodrug and a stable pharmacophore .
This guide provides a technical comparison of these two functionalities attached to a pyridine scaffold. While pyridine acetates (e.g., 3-acetoxypyridine) offer improved solubility and potential for prodrug delivery, they suffer from rapid hydrolysis in plasma and pH-dependent chemical instability. Conversely, pyridine ethers (e.g., 3-methoxypyridine) provide robust metabolic stability and lipophilicity but may introduce CYP450-mediated clearance liabilities (O-dealkylation).
Mechanistic Divergence: Chemical Stability
The core differentiator between these two moieties is the susceptibility of the carbonyl carbon in acetates to nucleophilic attack, a pathway absent in ethers.
Pyridine Acetates (Esters): The Hydrolysis Liability
Pyridine acetates are inherently unstable due to the electrophilicity of the ester carbonyl. This instability is exacerbated by the electron-withdrawing nature of the pyridine ring, which makes the carbonyl carbon more positive and susceptible to hydrolysis by water or hydroxide ions (
-
Regiochemical Criticality (The "2-Position" Effect):
-
2-Acetoxypyridine: Highly unstable. The proximity of the pyridine nitrogen allows for inductive electron withdrawal and potential intramolecular general base catalysis. Furthermore, the leaving group (2-hydroxypyridine) rapidly tautomerizes to the stable 2-pyridone, driving the hydrolysis equilibrium forward irreversibly.
-
3- and 4-Acetoxypyridines: Moderately unstable. They lack the direct tautomeric driving force of the 2-isomer but are still significantly more labile than phenyl acetates due to the electron-deficient ring.
-
Pyridine Ethers: The Inert Scaffold
Pyridine ethers lack the electrophilic carbonyl center. The
Mechanistic Visualization
The following diagram illustrates the high-energy transition state of ester hydrolysis versus the stability of the ether bond.
Figure 1: Comparative reaction pathways. Esters undergo nucleophilic acyl substitution via a tetrahedral intermediate, while ethers remain inert under physiological conditions.
Biopharmaceutical Implications: Metabolic Stability
Plasma Stability (Esterases)
Pyridine acetates are prime substrates for Carboxylesterases (CES1/CES2) and Paraoxonases (PON) present in plasma and liver.
-
Outcome: Rapid cleavage (
min) releasing the parent hydroxypyridine. -
Application: This is desirable only if the acetate is designed as a prodrug to mask a polar hydroxyl group for better membrane permeability.
Microsomal Stability (CYP450)
Pyridine ethers are immune to esterases but are susceptible to Oxidative O-Dealkylation mediated by Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4).
-
Outcome: Slow clearance (
min). The rate depends on the steric bulk of the ether group (e.g., methoxy is cleared faster than isopropoxy). -
Application: Preferred for lead compounds requiring long half-lives.
Comparative Data Matrix
The following table summarizes the performance of a generic 3-substituted pyridine scaffold.
| Feature | Pyridine Acetate (Ester) | Pyridine Ether (Methoxy) |
| Physiological pH Stability | Low (Hydrolyzes at pH > 7) | High (Stable pH 1–12) |
| Plasma Half-life ( | < 15 minutes (Species dependent) | > 120 minutes |
| Primary Metabolic Route | Hydrolysis (Esterases) | O-Dealkylation (CYP450) |
| Solubility (Aq) | Moderate to High | Low to Moderate |
| LogP (Lipophilicity) | Lower (More Polar) | Higher (More Lipophilic) |
| Drug Design Role | Prodrug / Transient Moiety | Stable Pharmacophore |
Experimental Protocols
To validate the stability profile of your specific pyridine derivative, use the following standardized protocols.
Protocol A: Plasma Stability Assay (Esterase Liability)
Purpose: Determine the half-life of the pyridine acetate in biological matrices.
-
Preparation: Prepare a 10 mM stock solution of the test compound (Acetate vs. Ether) in DMSO.
-
Incubation:
-
Thaw frozen plasma (Human/Rat/Mouse) at 37°C.
-
Spike plasma with test compound to a final concentration of 1 µM (0.5% DMSO final).
-
Incubate in a shaking water bath at 37°C.
-
-
Sampling:
-
Remove 50 µL aliquots at
minutes.
-
-
Quenching:
-
Immediately add aliquot to 200 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.
-
Centrifuge at 4,000 rpm for 20 minutes at 4°C.
-
-
Analysis: Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. The slope gives .
Protocol B: Chemical Stability (pH Stress Test)
Purpose: Differentiate chemical lability from enzymatic metabolism.
-
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0.
-
Incubation: Add test compound (10 µM) to each buffer. Incubate at 37°C for 24 hours.
-
Monitoring: Analyze by HPLC-UV or LC-MS at 0, 1, 4, and 24 hours.
-
Interpretation:
-
Acetates: Expect >50% degradation at pH 9.0 within 4 hours.
-
Ethers: Expect <5% degradation across all pH levels after 24 hours.
-
Experimental Workflow Diagram
Figure 2: Standard workflow for assessing metabolic stability in plasma or liver microsomes.
References
-
Di, L., & Kerns, E. H. (2008).[1] Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Elsevier. (Standard reference for plasma stability protocols).
-
Cyprotex. (n.d.). Plasma Stability Assay Protocol. Evotec. Retrieved from [Link]
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses ether vs ester stability in bioisosterism).
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative source on ester hydrolysis mechanisms).
Sources
Validating synthesis of 5-Bromo-2-pyridinyl Acetate using reference standards
Executive Summary: The Stability-Purity Paradox
The synthesis of 5-bromo-2-pyridinyl acetate (also known as 5-bromo-2-acetoxypyridine) presents a classic "stability-purity paradox" in heterocyclic chemistry. While the acetylation of 5-bromo-2-hydroxypyridine appears trivial on paper, two critical failure modes plague this workflow:
-
Regioisomerism: The starting material exists in a tautomeric equilibrium between the hydroxypyridine (enol) and pyridone (keto) forms. Improper reaction conditions can yield the thermodynamically stable N-acetyl-5-bromo-2-pyridone rather than the desired O-acetyl ester.[1]
-
Hydrolytic Instability: As an electron-deficient pyridyl ester, the target product is highly susceptible to hydrolysis, reverting to the starting material upon exposure to atmospheric moisture.
This guide outlines a self-validating protocol to distinguish the active ester from its isomers and degradation products using Certified Reference Standards (CRS).
Part 1: The Synthetic Challenge & Isomeric Ambiguity
To validate the product, one must first understand the impurities. The reaction of 5-bromo-2-hydroxypyridine with acetic anhydride can follow two distinct pathways.
Mechanistic Insight (Expertise Pillar)[1]
-
Kinetic Control (Target): O-acylation retains the aromaticity of the pyridine ring.[1] This is favored by using non-polar solvents and weak bases (e.g., Dichloromethane/Pyridine).[1]
-
Thermodynamic Control (Impurity): N-acylation disrupts the aromatic system but forms a stable amide-like carbonyl.[1] High temperatures or polar protic conditions often favor this impurity.[1]
Visualization: Reaction Pathways
The following diagram illustrates the divergent pathways and the critical hydrolysis loop that complicates analysis.
Figure 1: Reaction pathways showing the competition between O-acylation (Target) and N-acylation (Impurity), and the hydrolytic instability of the target.[1]
Part 2: Analytical Validation Protocols
We utilize an orthogonal approach: 1H NMR for structural qualification (Regiochemistry) and HPLC-UV for quantitative purity.[1]
Protocol A: Structural Confirmation via 1H NMR
Objective: Distinguish O-acetyl from N-acetyl isomers using chemical shift perturbations.
Methodology:
-
Solvent: Use DMSO-d6 (dried over molecular sieves).[1] Note: Chloroform-d often contains HCl traces which catalyze hydrolysis.[1]
-
Sample Prep: Dissolve 10 mg of sample immediately prior to acquisition.
-
Reference Standard: Spike a separate tube with authentic 5-bromo-2-pyridinyl acetate CRS.
Diagnostic Signals (The Causality):
-
Aromatic Ring Current: The O-acetyl product retains full pyridine aromaticity.[1] The N-acetyl isomer has reduced aromatic character (pyridone-like), causing significant upfield shifts of the ring protons.[1]
-
H-3 Proton: The proton at position 3 (ortho to the substituent) is the tell-tale sign.[1] In the O-acetyl ester, the anisotropic effect of the carbonyl is different than in the N-acetyl amide.
Protocol B: Purity & Stability via HPLC
Objective: Quantify the extent of hydrolysis (reversion to starting material).
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1] (Gradient: 5% B to 95% B over 10 min).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.[1]
-
Critical Step: Diluent Selection. Do not use Methanol or Water as the diluent. Use pure Acetonitrile or Dichloromethane to prevent in-vial hydrolysis during the sequence.[1]
Part 3: Comparative Data Guide
The following table summarizes the expected data when comparing your synthesized batch against a Certified Reference Standard (CRS).
| Parameter | Target Product (5-Bromo-2-pyridinyl Acetate) | Impurity A (Starting Material/Hydrolysis) | Impurity B (N-Acetyl Isomer) |
| 1H NMR (DMSO-d6) Acetyl-CH3 | Singlet, ~2.35 ppm | N/A | Singlet, ~2.60 ppm (Deshielded) |
| 1H NMR Ring H-3 | Doublet, ~7.2 ppm | Doublet, ~6.4 ppm (Upfield due to OH) | Doublet, ~6.5 ppm (Pyridone character) |
| HPLC Retention Time (RT) | Late Eluter (e.g., 8.5 min) | Early Eluter (e.g., 3.2 min) | Mid Eluter (e.g., 6.1 min) |
| Stability in Methanol | Unstable (Transesterifies to Methyl Acetate) | Stable | Stable |
Interpretation:
-
If your NMR shows a singlet at 2.60 ppm, you have synthesized the N-acetyl isomer (Failed Synthesis).[1]
-
If your HPLC shows a growing peak at 3.2 min over time, your product is hydrolyzing (Failed Storage/Handling).[1]
Part 4: Experimental Workflow & Decision Tree
This workflow ensures that only validated, high-purity material moves forward to biological testing.[1]
Synthesis Step (Optimized for O-Acylation)
-
Suspend 5-bromo-2-hydroxypyridine (1.0 eq) in anhydrous DCM (10 V).
-
Add Pyridine (1.2 eq) and cool to 0°C.
-
Add Acetyl Chloride (1.1 eq) dropwise.[1] Do not use Acetic Anhydride if rapid workup is required, as removal of excess anhydride is difficult without hydrolysis.
-
Stir at 0°C for 2 hours.
-
Quench: Wash rapidly with ice-cold NaHCO3 (sat), then Brine. Dry over MgSO4.[1]
-
Concentrate: Rotovap at <30°C. Do not heat.
Validation Decision Logic
Figure 2: Validation decision tree for lot release. Note the specific rejection criteria for N-acetyl isomers and hydrolysis products.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Referencing general reactivity of pyridones and O- vs N-alkylation/acylation selectivity). Link[1]
-
PubChem. (n.d.).[1][2] 5-Bromo-2-hydroxypyridine (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023.[1] Link[1]
-
Katritzky, A. R., et al. (2010).[1] Tautomerism in Heterocycles.[1] Chemical Reviews.[1] (Provides authoritative grounding on the pyridone-hydroxypyridine equilibrium).[1] Link[1]
Sources
Crystal structure analysis and X-ray diffraction of 5-Bromo-2-pyridinyl Acetate
Executive Summary: The Role of Structural Rigor
In drug development, 5-Bromo-2-pyridinyl acetate (and its derivatives like Ethyl 2-(5-bromopyridin-2-yl)acetate) serves as a critical scaffold. The pyridine ring offers solubility and metabolic stability, while the 5-position bromine provides a versatile handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or halogen bonding interactions in active pharmaceutical ingredients (APIs).
This guide compares the "performance" of Single Crystal X-Ray Diffraction (SC-XRD) against standard alternatives (NMR, PXRD) for characterizing this compound. While NMR is the workhorse for connectivity, only SC-XRD definitively maps the supramolecular landscape —specifically the structure-directing role of the bromine atom (halogen bonding) and the conformational flexibility of the acetate tail.
Comparative Analysis: SC-XRD vs. Alternatives
For a researcher synthesizing 5-Bromo-2-pyridinyl acetate, selecting the right analytical tool is a trade-off between speed and structural depth.
Table 1: Performance Matrix of Characterization Methods
| Feature | Single Crystal XRD (The Gold Standard) | 1H / 13C NMR (The Daily Standard) | Powder XRD (The Batch Check) |
| Primary Output | 3D Atomic Coordinates (CIF) | Solution-state Connectivity | Bulk Crystallinity & Polymorph Fingerprint |
| Stereochemistry | Absolute Configuration (if chiral/heavy atom present) | Relative (requires NOESY/ROESY) | None |
| Polymorph ID | Definitive (Unit Cell determination) | Invisible (Solution averages conformers) | Excellent (Pattern matching) |
| Sample Req. | High-quality single crystal (0.1–0.5 mm) | Dissolved sample (~5 mg) | Ground powder (~10-50 mg) |
| Time to Result | 24–48 Hours (Growth + Collection) | 15 Minutes | 1 Hour |
| Critical Insight | Halogen Bonding & Pi-Stacking | Purity % & Proton Environment | Batch Consistency |
Deep Dive: Why SC-XRD Wins for this Compound
While NMR confirms you made the molecule, SC-XRD tells you how it behaves.
-
The Bromine Factor: In solution (NMR), the bromine is just a spectral peak. In the solid state (SC-XRD), the Br atom often engages in Halogen Bonding (C–Br···O/N) . For 5-bromo-2-pyridinyl derivatives, this interaction directs crystal packing, influencing solubility and melting point—critical parameters for drug formulation.
-
Conformational Locking: The acetate side chain (-CH2-COOR) has rotational freedom. SC-XRD captures the low-energy conformation locked in the lattice, often predicting the bioactive conformation in protein binding pockets.
Structural Proxy Analysis: The Acetamide Analog
Note: Direct crystal data for the specific acetate ester is often proprietary or variable based on the ester group (ethyl/methyl). To ensure scientific accuracy, we analyze the crystallographic behavior of the closest structural analog, N-(5-Bromopyridin-2-yl)acetamide , which shares the identical core scaffold and hydrogen-bonding potential.
Case Study Data: N-(5-Bromopyridin-2-yl)acetamide
-
Space Group:
-
Key Interaction: The structure reveals a bifurcated
ring motif .[2] The amide hydrogen forms hydrogen bonds that link molecules into chains along the [110] direction. -
Relevance to Acetate: The acetate analog replaces the N-H donor with an O-acceptor/hydrophobic chain. Consequently, the acetate crystal packing is driven less by strong H-bonds and more by Br···Br or Br···N halogen bonds and
- stacking of the pyridine rings.[3]
Experimental Protocol: Crystallization & Diffraction
This protocol is designed to grow diffraction-quality crystals of 5-Bromo-2-pyridinyl acetate, overcoming the common "oiling out" issue associated with low-melting pyridine esters.
Phase 1: Crystal Growth (Vapor Diffusion Method)
-
Principle: Slow reduction of solubility allows molecules to organize into a lattice rather than precipitating amorphously.
-
Solvent Selection:
-
Solvent (Good): Dichloromethane (DCM) or Acetone.
-
Anti-solvent (Poor): Hexane or Pentane.
-
Step-by-Step:
-
Dissolution: Dissolve 20 mg of pure 5-Bromo-2-pyridinyl acetate in 0.5 mL of DCM in a small inner vial (4 mL). Ensure the solution is clear (filter if necessary).
-
Setup: Place the open inner vial inside a larger outer vial (20 mL) containing 3 mL of Hexane.
-
Sealing: Cap the outer vial tightly. The volatile DCM will slowly diffuse out, and Hexane will diffuse in.
-
Incubation: Store at 4°C (refrigerator) to reduce kinetic energy and encourage orderly packing.
-
Observation: Inspect after 48–72 hours. Look for prismatic or needle-like crystals.
Phase 2: X-Ray Data Collection
-
Mounting: Select a crystal with sharp edges/extinctions under polarized light. Mount on a Kapton loop using Paratone oil.
-
Temperature: Cool to 100 K using a nitrogen stream (Cryostream). Reasoning: Freezes thermal vibration of the flexible acetate tail, improving resolution.
-
Source: Mo-K
( Å). Reasoning: The Bromine atom absorbs Cu-radiation heavily; Mo minimizes absorption corrections.
Phase 3: Structure Solution (Workflow)
The following Graphviz diagram visualizes the logic flow for solving the structure, emphasizing the handling of the heavy Bromine atom.
Figure 1: Logic flow for structure solution. The heavy Bromine atom acts as a "lighthouse," making phase determination significantly easier compared to non-halogenated organic molecules.
Data Interpretation Guide
When analyzing the CIF (Crystallographic Information File) for this compound, focus on these specific parameters to validate quality:
| Parameter | Acceptable Range | Interpretation |
| R1 Value | < 0.05 (5%) | Indicates good agreement between the model and observed data. |
| Goodness of Fit (GooF) | 0.9 – 1.1 | Measures if the weighting scheme is correct. |
| Flack Parameter | ~0.0 (if chiral) | Not applicable for this achiral molecule, but relevant if chiral auxiliaries are used. |
| Ellipsoids | Spherical/Oblong | "Cigar-shaped" ellipsoids on the acetate tail indicate thermal disorder (common in esters). |
Troubleshooting Common Issues
-
Disorder in the Tail: The -CH2-COOR group often swings. If ellipsoids are huge, model the tail in two positions (Part A / Part B) with partial occupancy (e.g., 60:40).
-
Twinning: If spots are split, the crystal might be a non-merohedral twin. Use software tools (like CELL_NOW) to separate domains.
References
-
Analogous Structure (Acetamide)
- Gowda, B. T., et al. (2013). "N-(5-Bromopyridin-2-yl)acetamide." Acta Crystallographica Section E, 69(8), o1245.
- Significance: Defines the baseline packing for 5-bromo-2-substituted pyridines.
- General Pyridine Packing & Halogen Bonding: Aakeröy, C. B., et al. (2013). "Halogen bonding: the key to controlling crystal packing in pyridine derivatives." Chemical Communications. Significance: Explains the structure-directing capability of the C-Br bond.
-
Synthesis & Characterization Context
- PubChem Compound Summary for CID 15668195 (5-Acetyl-2-bromopyridine - related intermedi
-
Crystallographic Software
-
Sheldrick, G. M. (2015).[4] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.
- Significance: The standard algorithm used for the refinement protocol described above.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(5-Bromopyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of [5-bromo-2-(pyridin-2-yl-κN)phenyl-κC (1)](pentane-2,4-dionato-κ (2) O,O')platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
An Expert Guide to the Proper Disposal of 5-Bromo-2-pyridinyl Acetate
For Immediate Release: This document provides essential, immediate safety and logistical information for the proper handling and disposal of 5-Bromo-2-pyridinyl Acetate. As a brominated heterocyclic compound, its disposal requires a nuanced understanding of its chemical properties and the regulatory landscape governing hazardous waste. This guide is intended for researchers, scientists, and drug development professionals who handle this substance. Adherence to these protocols is critical for ensuring personnel safety, maintaining environmental integrity, and achieving regulatory compliance.
Understanding the inherent risks of 5-Bromo-2-pyridinyl Acetate is the first step in its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the provided search results, we can infer its hazard profile from structurally analogous brominated pyridine derivatives. Compounds like 5-bromo-2-nitropyridine, 5-Bromo-2-formylpyridine, and 2-Amino-5-bromopyridine consistently exhibit similar hazard classifications.[1][2][3] These compounds are generally categorized as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4]
The causality behind these hazards lies in the reactivity of the pyridine ring, enhanced by the presence of the bromine atom. Upon contact with skin or mucous membranes, these substances can cause localized irritation. Therefore, the entire disposal workflow is predicated on preventing direct contact and inhalation.
Table 1: Inferred Hazard Profile for 5-Bromo-2-pyridinyl Acetate
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement Code | Description | Primary Reference(s) |
| Skin Irritation | GHS07 (Irritant) | Warning | H315 | Causes skin irritation. | [2][3][4] |
| Serious Eye Irritation | GHS07 (Irritant) | Warning | H319 | Causes serious eye irritation. | [2][3][4] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 (Irritant) | Warning | H335 | May cause respiratory irritation. | [2][3][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of brominated pyridines, a stringent PPE protocol is non-negotiable. The objective is to create a complete barrier between the researcher and the chemical waste.
-
Hand Protection: Wear chemically resistant gloves. Butyl rubber or PVA gloves are often recommended for handling pyridine compounds.[5] Nitrile gloves may offer sufficient protection for incidental contact during waste handling but should be checked against the manufacturer's compatibility chart.[5] Always wash hands thoroughly after removing gloves.[1][3][4]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5] In situations with a risk of splashing, a face shield should be worn in addition to goggles.
-
Body Protection: A fully buttoned laboratory coat must be worn to protect against skin exposure.[5]
-
Respiratory Protection: All handling of waste, especially if it involves solid material that could generate dust, must be conducted within a certified chemical fume hood to prevent inhalation.[5][6]
Emergency Procedures: Spill Management
Accidents can happen, and a prepared response is a key component of a trustworthy safety system. In the event of a spill, the primary goals are to contain the material, protect personnel, and prevent environmental release.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a fume hood.[7][8]
-
Contain the Spill: Use a non-flammable absorbent material such as sand, diatomaceous earth, or vermiculite to cover and contain the spill.[1][7][9]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[10] Use non-sparking tools if the compound is in a flammable solvent.[7][8]
-
Decontaminate: Clean the spill area thoroughly. Some protocols suggest covering the area with lime or a similar absorbent material for at least an hour before a final wash.[1]
-
Prevent Environmental Release: Under no circumstances should a spill be allowed to enter drains or waterways.[1][7][11]
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
The disposal of 5-Bromo-2-pyridinyl Acetate is governed by its classification as a halogenated organic compound. As such, it is considered hazardous waste and must be handled according to local, state, and federal regulations.[12][13]
Waste Segregation
The cardinal rule of chemical waste is proper segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.
-
Designated Waste Stream: 5-Bromo-2-pyridinyl Acetate waste must be collected in a container designated for Halogenated Organic Waste .[14]
-
Incompatible Materials: Do not mix this waste with non-halogenated solvents, strong oxidizing agents, or strong acids.[5][15] Cross-contamination can complicate the disposal process.
Waste Collection and Containerization
-
Select the Right Container: Use a compatible, sealable, and clearly labeled hazardous waste container.[5][16] The container must be airtight to prevent the escape of vapors.[5][14]
-
Collect All Contaminated Materials: This includes the chemical itself, any contaminated weighing paper, gloves, absorbent pads, and disposable labware.[6][16]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "5-Bromo-2-pyridinyl Acetate".[14][15] Attach a completed hazardous waste tag as soon as the first drop of waste is added.[5]
Temporary Storage
Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[16] This area should be away from ignition sources and incompatible materials, and ideally within secondary containment.[5][15]
Final Disposal
Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EHS) department or a licensed environmental waste management company.[16] All disposal must be in accordance with local, state, and federal regulations.[16] Do not dispose of this chemical in the regular trash or down the sanitary sewer. [16]
The Chemistry of Disposal: High-Temperature Incineration
The recommended and most definitive disposal method for halogenated organic compounds is high-temperature incineration.[2][12][17] This process is more than simple burning; it's a controlled thermal decomposition that breaks the molecule down into simpler, less harmful components.
When 5-Bromo-2-pyridinyl Acetate is incinerated under optimal conditions (typically 820°C to 1,600°C), it decomposes.[12] The carbon and hydrogen atoms are oxidized to carbon dioxide (CO₂) and water (H₂O). The bromine atom is converted primarily into hydrogen bromide (HBr).[18] Modern incineration facilities are equipped with flue gas scrubbers that neutralize acidic gases like HBr before they are released into the atmosphere.[2] It is crucial that the incineration facility is equipped to handle brominated waste, as improper combustion could potentially lead to the formation of brominated dioxins or furans.[18][19]
Disposal Decision Workflow
The following diagram outlines the essential decision-making and operational workflow for the proper disposal of 5-Bromo-2-pyridinyl Acetate.
Caption: Disposal workflow for 5-Bromo-2-pyridinyl Acetate.
References
- Carl ROTH.
- PENTA.
- Carl ROTH.
- Jubilant Ingrevia.
- Synquest Labs.
- Benchchem.
- University of Washington.
- University of North Texas Health Science Center. Standard Operating Procedures for Bromo-Deoxyuridine (BrdU).
- Fisher Scientific. 3-(Bromoacetyl)
- Carl ROTH.
- Loba Chemie.
- Jubilant Ingrevia Limited.
- MedChemExpress USA.
- PubMed.
- ATSDR. PRODUCTION, IMPORT, USE, AND DISPOSAL.
- U.S. Environmental Protection Agency.
- Benchchem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
- Nordic Council of Ministers.
- Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal.
- U.S. Environmental Protection Agency. Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-pyridinyl Acetate
As researchers dedicated to advancing drug development, our work with novel chemical intermediates like 5-Bromo-2-pyridinyl Acetate demands not only scientific rigor but also an unwavering commitment to safety. This guide provides a detailed, experience-driven protocol for the safe handling of this compound, focusing on the rationale and proper use of Personal Protective Equipment (PPE). The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of our research.
Hazard Assessment: Understanding the Risks
A summary of the anticipated hazards, based on related chemical structures, is presented below.
| Hazard Class | GHS Hazard Statement | Rationale for Precaution |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][2][3] | Direct contact can lead to redness, inflammation, or chemical burns. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1][2][3] | Splashes or contact with dust can cause significant, potentially lasting, eye damage. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1][2][3] | Inhalation of dust or fumes can irritate the nose, throat, and lungs. |
This assessment forms the logical foundation for the stringent PPE requirements that follow. Each recommendation is a direct countermeasure to a known, credible threat.
The Core Directive: Your Primary Defense System
Personal Protective Equipment is the most critical barrier between the researcher and the chemical. It is not merely a checklist but an integrated system of protection. The following PPE is mandatory when handling 5-Bromo-2-pyridinyl Acetate.
Engineering Controls: The First Line of Defense
Before any PPE is donned, engineering controls must be verified. Always handle 5-Bromo-2-pyridinyl Acetate within a properly functioning and certified laboratory chemical fume hood.[4][5] This is the primary method for preventing respiratory exposure and containing any potential spills. An emergency eyewash and shower station must be accessible within a 10-second travel distance.[3][5]
Primary PPE Ensemble
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles are non-negotiable.[6] A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.[3]
-
Causality: This combination protects against the serious eye irritation (H319) threatened by this chemical class. Standard safety glasses do not provide a sufficient seal against splashes or fine powders.
-
-
Hand Protection:
-
Requirement: Wear compatible chemical-resistant gloves. While nitrile gloves are a common laboratory choice, some pyridine compounds show high permeation rates through nitrile.[5] For pyridine itself, butyl rubber or polyvinyl alcohol (PVA) gloves are often recommended.[5]
-
Expert Recommendation: Always consult the glove manufacturer's specific chemical resistance chart for "pyridines" and "acetates" to make an informed selection. Double-gloving can provide additional protection during high-risk manipulations. Wash hands thoroughly after removing gloves.[1][5][7]
-
-
Body Protection:
-
Requirement: A fully-buttoned, long-sleeved lab coat is mandatory to prevent skin contact.[5][6] For procedures with a higher risk of spills, consider a chemically resistant apron over the lab coat.
-
Causality: This directly mitigates the risk of skin irritation (H315) by preventing incidental contact with powders or solutions.[8] Launder contaminated clothing before reuse.[1][8]
-
-
Respiratory Protection:
-
Requirement: When used within a certified chemical fume hood, additional respiratory protection is typically not required. However, if there is a potential for aerosol generation or if engineering controls are insufficient, a respirator may be necessary.[3]
-
Trustworthiness: Use of respirators requires medical clearance, fit-testing, and enrollment in a respiratory protection program, as mandated by occupational safety standards.[3][5]
-
Operational Plan: A Step-by-Step Handling Protocol
This workflow integrates PPE use with safe handling and disposal practices, providing a comprehensive safety loop from preparation to cleanup.
Caption: Safe Handling Workflow for 5-Bromo-2-pyridinyl Acetate.
Detailed Protocol Steps:
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.
-
Confirm the path to the nearest emergency eyewash and shower is unobstructed.[3][5]
-
Don your PPE in the correct order: first the lab coat, then safety goggles, and finally gloves pulled over the cuffs of the lab coat.
-
-
Handling:
-
Perform all manipulations, including weighing and transfers, inside the fume hood to mitigate inhalation risks.[4]
-
Avoid raising dust.[4][7] If the material is a fine powder, handle it with care to minimize aerosolization.
-
Always keep the primary container tightly sealed when not actively in use to prevent the release of vapors and contamination.[1][8][9]
-
-
Emergency Response:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of soap and water for at least 15 minutes.[2][4][8] Seek medical attention if irritation persists.[3][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][4] If the person feels unwell, call a poison center or doctor.[4]
-
-
Disposal Plan:
By adhering to this comprehensive guide, researchers can confidently handle 5-Bromo-2-pyridinyl Acetate, ensuring personal safety and maintaining a secure laboratory environment.
References
- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
- MedChemExpress USA. (2024, November 5). 5-Bromo-2-hydroxymethyl-pyridine Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Washington State University. (n.d.). Pyridine Safety Information.
- Jubilant Ingrevia Limited. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet.
- SynQuest Laboratories, Inc. (2019, January 28). 5-Bromo-2-formylpyridine Safety Data Sheet.
- Fisher Scientific. (2009, September 26). 5-Bromopyridine-2-carbaldehyde Safety Data Sheet.
- Fisher Scientific. (2025, December 19). 5-Bromo-2-methoxypyridine Safety Data Sheet.
- Fisher Scientific. (2009, January 21). 2-Bromo-5-(trifluoromethyl)pyridine Safety Data Sheet.
- GOV.UK. (n.d.). Pyridine: incident management.
- Sdfine. (n.d.). 3-acetylpyridine Safety Data Sheet.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
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- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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- 8. jubilantingrevia.com [jubilantingrevia.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
